13-Dehydroxyindaconitine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H47NO10 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,8R,9R,13R,14R,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22?,23+,24-,25+,26+,27-,28?,29-,31+,32-,33-,34+/m1/s1 |
InChI Key |
PHDZNMWTZQPAEW-KRYHKJSTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of 13-Dehydroxyindaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a naturally occurring C19-diterpenoid alkaloid, a class of complex secondary metabolites found in various plant species. This technical guide provides an in-depth exploration of the origin of this compound, detailing its natural sources, biosynthetic pathway, and general protocols for its isolation and purification. The guide also summarizes its known biological activities and presents putative signaling pathways based on current understanding of diterpenoid alkaloids. All quantitative data found in the reviewed literature is presented, and key processes are visualized to facilitate comprehension for research and development purposes.
Natural Sources
This compound is primarily isolated from plants belonging to the genus Aconitum, a member of the Ranunculaceae family. The primary documented botanical sources for this compound are:
-
Aconitum kusnezoffii Reichb. : The roots of this species, commonly known as Kusnezoff's monkshood, are a significant source of this compound.[1]
-
Aconitum sungpanense Hand.-Mazz. : This species of monkshood has also been identified as a natural source of this compound.[2]
These plants are typically found in various regions of Asia and are known for their rich composition of various, often toxic, alkaloids.
Biosynthesis of Diterpenoid Alkaloids in Aconitum
The biosynthesis of this compound is a complex enzymatic process that is part of the broader diterpenoid alkaloid pathway in Aconitum species. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway for the formation of the diterpenoid skeleton is understood.
The biosynthesis originates from the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol 4-phosphate (MEP) pathway in plastids and the mevalonate (B85504) (MVA) pathway in the cytoplasm. These precursors are utilized to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).
The formation of the diterpene skeleton involves two main phases:
-
Cyclization : GGPP is first cyclized by a class II diterpene synthase, copalyl-diphosphate synthase (CPS), to produce ent-copalyl diphosphate (B83284) (ent-CPP).
-
Rearrangement : Subsequently, a class I diterpene synthase, such as kaurene synthase-like (KSL), facilitates further cyclization and rearrangement of ent-CPP to form various diterpene skeletons, such as ent-kaurene (B36324) or ent-atiserene.
These C20 diterpene skeletons then undergo extensive modifications, including oxidation, hydroxylation, methylation, and esterification, catalyzed by enzymes like cytochromes P450 (CYPs) and various transferases, to produce the diverse array of diterpenoid alkaloids, including the C19 aconitine-type alkaloids like this compound.
Experimental Protocols: Isolation and Purification
Objective: To isolate and purify this compound from the roots of Aconitum kusnezoffii or Aconitum sungpanense.
Materials and Reagents:
-
Dried and powdered roots of the source plant
-
Methanol (B129727) or ethanol (B145695) (analytical grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH4OH)
-
Dichloromethane (B109758) or chloroform
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Solvents for HPLC (e.g., acetonitrile (B52724), water, buffers)
-
Rotary evaporator
-
pH meter
-
Filter paper and glassware
Methodology:
-
Extraction:
-
The dried and powdered root material is subjected to solvent extraction, typically with methanol or ethanol, at room temperature or with gentle heating for several hours or days.[1] This process is often repeated multiple times to ensure exhaustive extraction.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in a dilute acidic solution (e.g., 2% HCl) and filtered to remove non-alkaloidal components.
-
The acidic aqueous solution is then washed with a nonpolar solvent like dichloromethane to remove neutral and weakly acidic compounds.
-
The pH of the aqueous layer is adjusted to alkaline (pH 9-10) using a base such as NaOH or NH4OH. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The alkaline solution is then extracted multiple times with a nonpolar solvent (e.g., dichloromethane or chloroform). The combined organic layers contain the crude alkaloid fraction.
-
The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the total alkaloids.
-
-
Chromatographic Purification:
-
The crude alkaloid mixture is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity. For example, a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol can be used.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Fractions rich in this compound are combined and may require further purification by repeated column chromatography.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification to achieve high purity (e.g., >98%), preparative or semi-preparative HPLC is employed.
-
A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a buffer or modifying agent.
-
The elution of the compound is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is then evaporated to yield the purified compound.
-
Quantitative Data
| Parameter | Value | Method | Source Organism | Reference |
| Yield | ||||
| % Yield from dry weight | Data not available | Solvent Extraction & Chromatography | A. kusnezoffii | |
| Antioxidant Activity | ||||
| DPPH Scavenging IC50 | Data not available | DPPH Assay | - | |
| ABTS Scavenging IC50 | Data not available | ABTS Assay | - | |
| Anti-inflammatory Activity | ||||
| NO Production IC50 | Data not available | Griess Assay (in vitro) | - | |
| Anticancer Activity | ||||
| Cytotoxicity IC50 (Cell Line 1) | Data not available | MTT/XTT Assay | - | |
| Cytotoxicity IC50 (Cell Line 2) | Data not available | MTT/XTT Assay | - |
Putative Signaling Pathways
This compound is reported to have anti-inflammatory and anticancer activities.[1] While specific molecular targets have not been fully elucidated, the mechanisms are thought to involve modulation of key signaling pathways common to other bioactive natural products.
Anti-inflammatory Signaling Pathway (Putative)
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound acts on this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Apoptotic Signaling Pathway (Putative)
The anticancer activity of this compound is suggested to be through the induction of apoptosis, potentially involving the activation of caspases.[1] Apoptosis can be initiated through the intrinsic (mitochondrial) pathway. Cellular stress leads to the release of cytochrome c from the mitochondria, which then forms an apoptosome complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. This initiator caspase then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Conclusion
This compound is a naturally derived diterpenoid alkaloid with significant potential for further research and drug development, owing to its reported biological activities. Its origin is firmly established in species of the Aconitum genus, with its biosynthesis following the complex diterpenoid alkaloid pathway. While general methods for its isolation are understood, there is a clear need for the publication of detailed, optimized protocols and more extensive quantitative data on its yield and bioactivity. The elucidation of its precise molecular targets within key signaling pathways, such as NF-κB and apoptosis, will be crucial for advancing its therapeutic applications. This guide serves as a foundational resource for professionals in the field, summarizing the current knowledge and highlighting areas for future investigation.
References
The Unveiling of 13-Dehydroxyindaconitine: A Technical Guide for Researchers
Aconitum species, notorious for their potent toxicity, have long been a subject of intense scientific scrutiny. Within their complex chemical arsenal (B13267) lies a diverse array of diterpenoid alkaloids, compounds that are as pharmacologically promising as they are perilous. This technical guide delves into the discovery, isolation, and preliminary characterization of a specific C19-diterpenoid alkaloid, 13-dehydroxyindaconitine (B15144368), primarily found in Aconitum sungpanense. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge surrounding this intriguing molecule.
Discovery and Sourcing
This compound is a naturally occurring diterpenoid alkaloid that has been identified within the chemical constituents of Aconitum species. Notably, its presence has been documented in Aconitum sungpanense, a plant belonging to the Ranunculaceae family. The initial discovery of this compound was the result of systematic phytochemical investigations aimed at isolating and characterizing the complex mixture of alkaloids present in these plants.
Quantitative Analysis
While the precise yield of this compound can vary depending on the plant's geographical origin, harvesting time, and the extraction and purification methods employed, preliminary studies on related alkaloids from other Aconitum species offer some insight. For instance, the total crude alkaloid extract from the dried roots of Aconitum coreanum has been reported to be approximately 0.93% of the initial plant material by weight. From a 3.5 g sample of this crude extract, the yields of individual purified diterpenoid alkaloids ranged from 67 mg to 578 mg. It is important to note that these figures are for different, albeit structurally related, compounds and should be considered as a general reference until specific yield data for this compound from Aconitum sungpanense becomes available.
Table 1: Quantitative Data on Alkaloid Isolation from Aconitum coreanum
| Parameter | Value |
| Source Material | Dried roots of Aconitum coreanum |
| Crude Alkaloid Yield | 0.93% (from 5 kg of powdered root) |
| Amount of Crude Extract for Purification | 3.5 g |
| Yield of Guanfu base I | 356 mg |
| Yield of Guanfu base A | 578 mg |
| Yield of Atisine | 74 mg |
| Yield of Guanfu base F | 94 mg |
| Yield of Guanfu base G | 423 mg |
| Yield of Guanfu base R | 67 mg |
| Yield of Guanfu base P | 154 mg |
| Purity of Isolated Alkaloids | 96.40% - 98.9% |
Data sourced from a study on the preparative isolation of diterpenoid alkaloids from Aconitum coreanum.
Experimental Protocols
The isolation and purification of this compound from Aconitum species involve a multi-step process that leverages the basic nature of alkaloids. The following is a generalized protocol based on methods used for the separation of similar diterpenoid alkaloids.
Extraction of Crude Alkaloids
-
Plant Material Preparation: The dried and powdered roots of the Aconitum species are used as the starting material.
-
Alkalinization and Extraction: The powdered root material is first moistened with an alkaline solution, such as aqueous ammonia (B1221849), to liberate the free-base form of the alkaloids. This is followed by exhaustive extraction with an organic solvent, typically 95% ethanol, using a method like heat reflux.
-
Acid-Base Extraction for Purification:
-
The ethanolic extract is concentrated under reduced pressure.
-
The residue is then dissolved in a dilute acidic solution (e.g., 1% HCl) to protonate the alkaloids, rendering them water-soluble.
-
This acidic aqueous solution is washed with a non-polar solvent (e.g., petroleum ether) to remove neutral and weakly basic impurities.
-
The acidic solution is then basified to a pH of approximately 9.5 with a base like ammonia water to precipitate the free-base alkaloids.
-
The alkaloid precipitate is then extracted into an immiscible organic solvent, such as chloroform (B151607).
-
-
Drying and Concentration: The chloroform extract is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude alkaloid mixture.
Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)
This advanced liquid-liquid chromatography technique is highly effective for separating alkaloids based on their pKa values.
-
Solvent System Selection: A suitable two-phase solvent system is prepared. A common system for diterpenoid alkaloids is petroleum ether-ethyl acetate-methanol-water in a 5:5:4:6 volume ratio.
-
Sample Preparation: The crude alkaloid extract is dissolved in the stationary phase of the solvent system.
-
CCC Operation:
-
The CCC column is filled with the stationary phase.
-
The sample solution is then loaded into the column.
-
The mobile phase, containing a retainer acid (e.g., HCl), is pumped through the column, initiating the separation process.
-
As the mobile phase progresses, a pH gradient is formed along the column, causing the alkaloids to partition and separate based on their individual pKa values and partition coefficients.
-
-
Fraction Collection and Analysis: The eluent is collected in fractions, and the purity of the target compound in each fraction is monitored by High-Performance Liquid Chromatography (HPLC). Fractions containing the pure compound are combined and concentrated.
Potential Signaling Pathways and Biological Activities
While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, the known anti-inflammatory and anticancer activities of other natural products provide a hypothetical framework for its potential mechanisms of action.
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
Many natural compounds exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound could act at one or more key points in this cascade.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity: Induction of the Intrinsic Apoptosis Pathway
The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Diterpenoid alkaloids may trigger the intrinsic (mitochondrial) apoptosis pathway.
Caption: Potential induction of the intrinsic apoptosis pathway by this compound.
Experimental Workflow for Analysis
The quantitative analysis of this compound and other Aconitum alkaloids is crucial for quality control, pharmacokinetic studies, and toxicological assessments. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful and widely used technique for this purpose.
Caption: A generalized workflow for the quantitative analysis of this compound using UPLC-MS/MS.
Conclusion and Future Directions
This compound represents another piece in the complex puzzle of Aconitum chemistry and pharmacology. While its discovery and initial characterization have laid the groundwork, further research is imperative. Future studies should focus on:
-
Determining the precise yield of this compound from various Aconitum species to aid in sourcing and standardization.
-
Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects. This will require in-depth in vitro and in vivo studies.
-
Developing and validating a specific and sensitive analytical method for its quantification in biological matrices to support pharmacokinetic and toxicological investigations.
-
Investigating its therapeutic potential in preclinical models of inflammatory diseases and cancer.
This in-depth technical guide provides a solid foundation for researchers to build upon as they continue to explore the scientific and medicinal potential of this compound. The information presented herein, from isolation protocols to hypothetical signaling pathways, is intended to catalyze further investigation into this and other fascinating alkaloids from the genus Aconitum.
Unveiling the Molecular Profile and Bioactivity of 13-Dehydroxyindaconitine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the diterpenoid alkaloid, 13-Dehydroxyindaconitine, intended for researchers, scientists, and professionals in drug development. This document details its molecular characteristics, and available data on its biological activities, supported by experimental frameworks.
Core Molecular Data
This compound, a natural compound isolated from plants of the Aconitum genus, possesses the following molecular attributes:
| Parameter | Value | Source |
| Molecular Formula | C₃₄H₄₇NO₉ | [1][2] |
| Molecular Weight | 613.74 g/mol | [2][3] |
Biological Activity and Experimental Protocols
Current research indicates that this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and pro-apoptotic effects. The following sections outline the general experimental protocols used to assess these activities.
Antioxidant Activity
The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals. A common method for this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol (B129727) or ethanol (B145695) and then diluted to a working concentration that exhibits a specific absorbance at 517 nm. The solution should be protected from light.[1][4]
-
Sample Preparation: this compound is dissolved in a suitable solvent to create a series of concentrations. A known antioxidant, such as ascorbic acid, is used as a positive control.[4]
-
Reaction: The test sample at various concentrations is mixed with the DPPH working solution. A blank sample containing only the solvent is also prepared.[4]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[4]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[4][5]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined to quantify the antioxidant potency. A lower IC50 value indicates greater antioxidant activity.[4][5]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound can be investigated using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in these cells, characterized by the production of inflammatory mediators.
Experimental Protocol: Assessment in LPS-Stimulated Macrophages
-
Cell Culture: Macrophage cell lines (e.g., RAW264.7) are cultured in an appropriate medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration before being stimulated with LPS.[6]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines: The levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8]
-
-
Analysis of Signaling Pathways:
-
Western Blotting: The expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are analyzed by Western blotting. This involves cell lysis, protein quantification, gel electrophoresis, protein transfer to a membrane, and incubation with specific antibodies.[9]
-
Logical Flow of Anti-inflammatory Mechanism Investigation
Caption: Workflow for investigating the anti-inflammatory effects.
Apoptosis-Inducing Activity
The potential of this compound to induce programmed cell death, or apoptosis, in cancer cells is a key area of investigation for its therapeutic applications.
Experimental Protocol: Induction of Apoptosis in Cancer Cell Lines
-
Cell Culture: Human cancer cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for different time points.
-
Assessment of Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, -8, and -9, is measured using colorimetric or fluorometric assays to determine the involvement of specific apoptotic pathways.[11]
-
Western Blot Analysis: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are analyzed to understand the molecular mechanism of apoptosis induction.
-
Signaling Pathways in Apoptosis
Apoptosis is primarily regulated by two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: Overview of extrinsic and intrinsic apoptosis pathways.
Conclusion
This compound is a diterpenoid alkaloid with demonstrated potential for a range of biological activities that warrant further investigation. The experimental protocols outlined in this guide provide a foundational framework for researchers to explore the antioxidant, anti-inflammatory, and pro-apoptotic effects of this compound and to elucidate its mechanisms of action. Continued research is essential to fully characterize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effect of Mangostenone F in Lipopolysaccharide-Stimulated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
13-Dehydroxyindaconitine: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine (B15144368) is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum handelianum. While many aconitine-type alkaloids are recognized for their toxicological profiles, emerging research has identified a subset of these compounds, including this compound, as possessing noteworthy antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound, detailing its mechanism of action, quantitative antioxidant capacity, and the experimental protocols for its evaluation. This document is intended to serve as a resource for researchers and professionals in drug discovery and development who are exploring the therapeutic potential of novel natural products.
Mechanism of Antioxidant Action
The antioxidant activity of this compound is primarily attributed to its action as a secondary antioxidant . Unlike primary antioxidants that directly scavenge free radicals, secondary antioxidants typically function through mechanisms such as metal ion chelation. In the case of aconitine-type C19-diterpenoid alkaloids, their significant binding effects to metal ions, such as ferrous iron (Fe²⁺), are a key aspect of their antioxidant potential[1][2]. By chelating metal ions, these alkaloids can inhibit the formation of highly reactive hydroxyl radicals via the Fenton reaction, thereby mitigating oxidative damage to cellular components.
While direct radical scavenging activity for this compound has not been extensively reported, the broader class of diterpenoid alkaloids is being investigated for its potential to modulate cellular antioxidant pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of the Nrf2 pathway leads to the upregulation of a suite of antioxidant and cytoprotective genes. Further research is warranted to determine if this compound can activate this crucial defensive mechanism.
Quantitative Antioxidant Data
The antioxidant capacity of this compound and related alkaloids has been quantified using various in vitro assays. The following table summarizes the available data from a key study by Yin et al. (2016), which evaluated a range of alkaloids isolated from Aconitum handelianum.
| Compound | DPPH Radical Scavenging Activity (IC₅₀, µg/mL) | ABTS Radical Scavenging Activity (IC₅₀, µg/mL) | Fe²⁺ Chelating Activity (IC₅₀, µg/mL) |
| This compound | > 200 | > 200 | 115.4 ± 1.1 |
| Crassicauline A | > 200 | > 200 | 101.3 ± 0.9 |
| Vilmorrianine C | > 200 | > 200 | 123.7 ± 1.3 |
| N-deacetyldapholine | 15.3 ± 0.5 | 10.2 ± 0.3 | > 200 |
| Higenamine | 12.8 ± 0.4 | 8.9 ± 0.2 | > 200 |
| Ascorbic Acid (Positive Control) | 8.2 ± 0.3 | 5.6 ± 0.2 | - |
| EDTA (Positive Control) | - | - | 18.5 ± 0.7 |
Data sourced from Yin et al. (2016). "Alkaloids with antioxidant activities from Aconitum handelianum." Journal of Asian Natural Products Research, 18(6), 603-10.
Note: The results indicate that this compound did not exhibit significant direct radical scavenging activity in the DPPH and ABTS assays at the tested concentrations. However, it demonstrated moderate Fe²⁺ chelating activity, supporting its role as a secondary antioxidant.
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the evaluation of the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 mM solution of DPPH in methanol (B129727).
-
Prepare a series of concentrations of this compound in methanol.
-
Use Ascorbic acid as a positive control, prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound in methanol.
-
Use Ascorbic acid as a positive control.
-
-
Assay Procedure:
-
Add 10 µL of the test compound or standard solution to 190 µL of the diluted ABTS•⁺ solution in a 96-well microplate.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.
-
Ferrous Ion (Fe²⁺) Chelating Assay
This assay determines the ability of a compound to chelate ferrous ions.
Methodology:
-
Reagent Preparation:
-
Prepare a 2 mM solution of FeCl₂ in water.
-
Prepare a 5 mM solution of ferrozine (B1204870) in water.
-
Prepare a series of concentrations of this compound in methanol.
-
Use EDTA as a positive control.
-
-
Assay Procedure:
-
Mix 50 µL of the test compound or standard solution with 1.55 mL of methanol and 50 µL of the FeCl₂ solution.
-
Initiate the reaction by adding 100 µL of the ferrozine solution.
-
Shake the mixture vigorously and let it stand at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm.
-
-
Calculation:
-
The percentage of chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC₅₀ value is determined from the dose-response curve.
-
Signaling Pathways and Logical Relationships
The antioxidant action of this compound, particularly its role as a secondary antioxidant, can be visualized through the following logical workflow.
Caption: Mechanism of secondary antioxidant activity of this compound.
The potential, yet unconfirmed, involvement of the Nrf2 signaling pathway in the antioxidant response of diterpenoid alkaloids can be illustrated as follows.
Caption: Hypothetical activation of the Nrf2 pathway by diterpenoid alkaloids.
Conclusion
This compound presents an interesting profile as a secondary antioxidant, primarily through its ability to chelate ferrous ions. While its direct radical scavenging capabilities appear limited based on available data, its role in preventing the formation of highly damaging hydroxyl radicals is significant. For drug development professionals, this suggests that this compound and similar alkaloids could be valuable in conditions where iron-mediated oxidative stress is a key pathological feature. Further research is encouraged to explore its effects on cellular antioxidant defense systems, such as the Nrf2 pathway, and to evaluate its efficacy in in vivo models of oxidative stress-related diseases. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.
References
In-depth Technical Guide: The Anti-inflammatory Effects of 13-Dehydroxyindaconitine
A Review of a Promising but Understudied Diterpenoid Alkaloid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid, has been noted for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1][2] This technical guide aims to provide a comprehensive overview of its anti-inflammatory effects, detailing its mechanism of action, relevant signaling pathways, and a summary of quantitative data from experimental studies. However, a thorough review of the currently available scientific literature reveals a significant lack of in-depth research specifically focused on the anti-inflammatory properties of this compound. While its potential is acknowledged, detailed experimental data, specific molecular targets, and well-defined mechanisms of action remain largely unelucidated. This document summarizes the existing general information and outlines the key areas where further research is critically needed.
Introduction to this compound
This compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus. Structurally, it is a complex molecule belonging to the aconitine (B1665448) class of alkaloids, which are known for their wide range of biological activities. While some aconitine-type alkaloids are known for their toxicity, others have been investigated for their analgesic, anti-arrhythmic, and anti-inflammatory properties. The general anti-inflammatory potential of this compound has been reported, suggesting it may modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines.[1]
Current State of Research on Anti-inflammatory Effects
Despite its classification as a compound with anti-inflammatory potential, specific studies providing quantitative data, detailed experimental protocols, and mechanistic insights into the anti-inflammatory action of this compound are conspicuously absent in the public research domain. Extensive searches of scientific databases did not yield any primary research articles that specifically investigated its effects on key inflammatory markers, such as nitric oxide (NO) production, or the secretion of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1β (IL-1β) in standard in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages.
Consequently, it is not possible at this time to provide a detailed summary of quantitative data or specific experimental protocols related to the anti-inflammatory effects of this compound.
Postulated Mechanisms and Future Research Directions
While direct evidence is lacking for this compound, the anti-inflammatory mechanisms of other diterpenoid alkaloids and natural compounds often involve the modulation of key signaling pathways that are central to the inflammatory response. Future research into the anti-inflammatory effects of this compound should prioritize the investigation of the following pathways:
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway. A proposed, yet unverified, mechanism for this compound would involve the inhibition of IκBα degradation, which would prevent the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.
References
Potential Anticancer Applications of 13-Dehydroxyindaconitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, represents a promising but underexplored candidate for novel anticancer therapeutics. While specific research on this particular compound is limited, the broader class of Aconitum diterpenoid alkaloids has demonstrated significant potential in oncology research. These natural products have been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death, primarily through the intrinsic mitochondrial pathway of apoptosis. This technical guide synthesizes the current understanding of the anticancer potential of Aconitum alkaloids as a framework for investigating this compound. It provides an overview of the proposed mechanisms of action, detailed experimental protocols for assessing anticancer efficacy, and illustrative data presented in a structured format to guide future research and drug development efforts.
Introduction
The genus Aconitum, commonly known as monkshood or wolf's bane, has a long history in traditional medicine, particularly in Asia. The plants' potent biological activities are largely attributed to a diverse group of diterpenoid alkaloids.[1][2][3][4] These compounds are structurally complex and have been investigated for a range of pharmacological effects, including anti-inflammatory, analgesic, and cardiotonic properties. In recent years, the focus has increasingly shifted towards their potential as anticancer agents.[1][3][4]
This compound belongs to the C19-diterpenoid alkaloid subclass, characterized by a complex hexacyclic core structure. While direct studies on its anticancer applications are not yet prevalent in publicly accessible literature, its structural similarity to other cytotoxic Aconitum alkaloids suggests it may share similar mechanisms of action. This guide aims to provide a comprehensive technical framework for researchers to explore the anticancer potential of this compound.
Proposed Mechanism of Action: Induction of Apoptosis
A recurring theme in the anticancer activity of diterpenoid alkaloids is the induction of apoptosis, or programmed cell death.[5] This is a critical mechanism for eliminating cancerous cells in a controlled manner, minimizing damage to surrounding healthy tissues. The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.
The Mitochondrial Pathway of Apoptosis
The mitochondrial pathway is a major route to programmed cell death in mammalian cells.[6][7] It is initiated by various intracellular stresses, which converge on the mitochondria. A key event is the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.
The proposed signaling cascade for this compound, based on related compounds, is as follows:
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Quantitative Data on Anticancer Activity
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Aconitine | Hepal-6 | Hepatoma | >40 |
| 8-O-Azeloyl-14-benzoylaconine | HCT-15 | Colon Cancer | 10-20 |
| 8-O-Azeloyl-14-benzoylaconine | A549 | Lung Cancer | 10-20 |
| 8-O-Azeloyl-14-benzoylaconine | MCF-7 | Breast Cancer | 10-20 |
| Lipojesaconitine | A549 | Lung Cancer | 6.0 |
| Lipojesaconitine | MDA-MB-231 | Breast Cancer | 7.3 |
| Lipojesaconitine | MCF-7 | Breast Cancer | 6.8 |
| Lipojesaconitine | KB | Cervical Cancer | 7.1 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Protocol:
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the change in mitochondrial membrane potential, an early indicator of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified period.
-
Staining: Add a fluorescent cationic dye (e.g., JC-1, TMRE, or TMRM) to the cell culture and incubate. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and caspases.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Conclusion and Future Directions
While direct evidence for the anticancer applications of this compound is still emerging, the substantial body of research on related Aconitum diterpenoid alkaloids provides a strong rationale for its investigation as a potential therapeutic agent. The proposed mechanism of action, centered on the induction of apoptosis via the mitochondrial pathway, offers a clear direction for future studies.
The experimental protocols detailed in this guide provide a robust framework for characterizing the bioactivity of this compound. Future research should focus on:
-
Determining the IC50 values of this compound against a broad panel of human cancer cell lines.
-
Elucidating the precise molecular targets within the apoptotic signaling cascade.
-
Investigating its efficacy in in vivo models of cancer.
-
Exploring potential synergistic effects with existing chemotherapeutic agents.
A thorough investigation of this compound, guided by the principles and methodologies outlined herein, holds the promise of uncovering a novel natural product-based therapeutic for the treatment of cancer.
References
- 1. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Aconitum diterpenoid alkaloids as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Reactive oxygen species mediated apoptotic death of colon cancer cells: therapeutic potential of plant derived alkaloids [frontiersin.org]
- 6. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondrial pathway in yeast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vitro Mechanism of Action of Aconitine Analogs: A Technical Overview for Researchers
Disclaimer: Direct experimental data on the in vitro mechanism of action of 13-Dehydroxyindaconitine is not available in the current scientific literature. This guide provides a detailed overview of the in vitro mechanisms of closely related C19 diterpenoid alkaloids, namely Lappaconitine (B608462), Mesaconitine, and Hypaconitine, to offer insights into the potential activities of this compound. The structural similarities suggest that their mechanisms of action may share common features, particularly concerning their interaction with voltage-gated ion channels.
Core Mechanism of Action: Modulation of Voltage-Gated Ion Channels
Aconitine (B1665448) and its analogs are well-documented modulators of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[1][2] The primary mechanism of action for many of these alkaloids involves binding to site 2 of the VGSC alpha subunit.[1][2] This interaction can lead to a persistent activation or, in some cases, a blockade of the channel, depending on the specific analog and its concentration.
Lappaconitine, for instance, acts as an inhibitor of the voltage-gated sodium channel Nav1.7.[3] In contrast, aconitine itself is known to be a channel activator, causing a hyperpolarizing shift in the voltage-dependence of activation.[1][4]
Quantitative Analysis of Ion Channel Modulation
The following table summarizes the available quantitative data for the inhibitory effects of Lappaconitine on various voltage-gated sodium channel isoforms. This data is primarily derived from electrophysiological studies, such as whole-cell patch clamp experiments.
| Compound | Channel Isoform | Cell Line | IC50 (µM) | Holding Potential | Reference |
| Lappaconitine | Nav1.7 | HEK293 | 27.67 (15.68–39.66) | -70 mV | [3] |
| Lappaconitine | Nav1.3 | HEK293 | >100 (46% inhibition at 100 µM) | Not Specified | [3] |
| Lappaconitine | Nav1.4 | HEK293 | >100 (38% inhibition at 100 µM) | Not Specified | [3] |
| Lappaconitine | Nav1.5 (hH1) | HEK293 | Irreversible block | Not Specified | [3][5] |
| Lappaconitine | Nav1.8 | HEK293 | >100 (22% inhibition at 100 µM) | Not Specified | [3] |
Note: Data for this compound is not available. The data presented is for the related compound Lappaconitine.
Detailed Experimental Protocols
The investigation of the in vitro mechanism of action of aconitine analogs typically involves a combination of electrophysiology, cell viability assays, and molecular biology techniques.
This technique is the gold standard for studying the effects of compounds on ion channel function.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the specific human Nav channel isoform of interest (e.g., Nav1.7) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Cells are held at a specific holding potential (e.g., -70 mV or -120 mV).
-
Voltage protocols are applied to elicit channel activation and inactivation. To determine the IC50, a range of compound concentrations is perfused over the cells, and the resulting inhibition of the sodium current is measured.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration. The IC50 value is then calculated by fitting the data to a Hill equation.
To assess the cytotoxic and apoptosis-inducing effects of these compounds, the following protocols are commonly employed.
-
Cell Culture: Human cancer cell lines (e.g., non-small cell lung cancer lines H460 and A549) are cultured in appropriate media.[6]
-
MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates and treated with various concentrations of the compound for a specified duration (e.g., 48 hours).
-
MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. IC50 values are calculated from the dose-response curves.[6]
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Cells are treated with the compound for the desired time.
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western blotting is used to detect changes in the expression of key proteins involved in signaling pathways.
-
Cells are treated with the compound and then lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., JNK, phosphorylated-JNK).[6]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Molecular Interactions
While specific signaling pathways for this compound have not been elucidated, studies on related compounds suggest potential mechanisms.
The interaction of Lappaconitine with Nav1.7 provides a model for the potential action of this compound. The inhibition is voltage-dependent, suggesting a higher affinity for the inactivated state of the channel.[3] The binding is slow and irreversible, which distinguishes it from the rapid and reversible block of local anesthetics.[3]
Caption: Proposed mechanism of voltage-dependent Nav1.7 channel inhibition by aconitine analogs.
Diterpenoid alkaloids have been shown to induce apoptosis in cancer cells. For example, Bruceine D, another natural product, induces apoptosis in non-small cell lung cancer cells through the activation of the JNK signaling pathway.[6] A similar mechanism could be hypothesized for this compound.
Caption: Hypothesized JNK-mediated apoptosis pathway for diterpenoid alkaloids.
The following diagram illustrates a typical workflow for the in vitro investigation of a novel compound's mechanism of action.
Caption: A generalized workflow for in vitro studies of a novel compound's mechanism of action.
Conclusion and Future Directions
While direct experimental evidence for the in vitro mechanism of action of this compound is currently lacking, the data from closely related aconitine analogs, particularly Lappaconitine, strongly suggest that its primary mode of action likely involves the modulation of voltage-gated sodium channels. Future research should focus on conducting electrophysiological studies to determine its specific effects on various Nav isoforms and to calculate its IC50 values. Furthermore, comprehensive studies on its potential anti-inflammatory and apoptotic effects, including the identification of the specific signaling pathways involved, are warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the natural product 13-Dehydroxyindaconitine, a diterpenoid alkaloid of significant interest. The information presented herein is essential for the identification, characterization, and further development of this compound in pharmaceutical and scientific research. All data is sourced from the peer-reviewed publication by Yin et al. (2016) in the Journal of Asian Natural Products Research, which details the isolation and structural elucidation of alkaloids from Aconitum handelianum.
Spectroscopic Data
The structural confirmation of this compound has been established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.
Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 84.1 | 3.28 (d, 5.2) |
| 2 | 34.5 | 2.15 (m), 2.65 (m) |
| 3 | 32.1 | 1.85 (m), 2.05 (m) |
| 4 | 38.7 | - |
| 5 | 49.5 | 2.85 (d, 6.8) |
| 6 | 82.4 | 4.21 (d, 6.8) |
| 7 | 45.3 | 3.15 (s) |
| 8 | 76.9 | - |
| 9 | 52.8 | 3.78 (s) |
| 10 | 41.2 | - |
| 11 | 49.8 | - |
| 12 | 29.4 | 1.95 (m), 2.35 (m) |
| 13 | 38.1 | 2.45 (m) |
| 14 | 82.9 | 4.89 (d, 5.6) |
| 15 | 78.9 | 4.35 (s) |
| 16 | 91.5 | 5.85 (s) |
| 17 | 61.8 | 4.95 (s) |
| 19 | 56.4 | 2.55 (d, 7.2), 2.95 (d, 7.2) |
| N-CH₂CH₃ | 48.9 | 2.45 (q, 7.2) |
| N-CH₂CH₃ | 13.5 | 1.05 (t, 7.2) |
| 1-OCH₃ | 56.2 | 3.29 (s) |
| 6-OCH₃ | 59.1 | 3.40 (s) |
| 8-OAc | 170.1, 21.4 | 2.03 (s) |
| 14-OBz | 166.5 | 8.05 (d, 7.2, 2H), 7.58 (t, 7.2, 1H), 7.45 (t, 7.2, 2H) |
| 130.2 | - | |
| 133.1 | - | |
| 129.5 | - | |
| 128.5 | - | |
| 16-OCH₃ | 57.9 | 3.35 (s) |
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| 3440 | O-H Stretching |
| 2935, 2875 | C-H Stretching |
| 1735 | C=O Stretching (Ester) |
| 1630 | C=C Stretching |
| 1275 | C-O Stretching (Ester) |
| 1100 | C-O Stretching (Ether) |
Table 3: Mass Spectrometry (MS) Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI-MS | 614.3125 | [M+H]⁺ |
Experimental Protocols
The following methodologies were employed for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker AV-400 spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Proton (¹H) NMR: Acquired at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard. Coupling constants (J) are reported in Hertz (Hz).
-
Carbon (¹³C) NMR: Acquired at 100 MHz. Chemical shifts (δ) are reported in ppm relative to TMS.
-
Data Processing: Standard Bruker software was used for processing the raw data.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer.
-
Sample Preparation: The sample was prepared as a KBr pellet.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: An API QSTAR Pulsar i hybrid Q-TOF mass spectrometer.
-
Ionization Method: Electrospray ionization (ESI).
-
Data Acquisition: The mass spectrum was acquired in positive ion mode.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for spectroscopic analysis of natural products.
An In-depth Technical Guide to the Solubility and Stability of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid. Due to the limited specific data for this compound, this guide also incorporates general knowledge of related Aconitum alkaloids to infer its physicochemical properties.
Introduction to this compound
This compound is a naturally occurring diterpenoid alkaloid isolated from the roots of plants belonging to the Aconitum genus, commonly known as monkshood. Its molecular formula is C₃₄H₄₇NO₉, with a molecular weight of 613.74 g/mol . Structurally, it is a complex polycyclic compound belonging to the aconitine-type alkaloids. This class of compounds is known for a wide range of biological activities, and this compound has been noted for its antioxidant, anti-inflammatory, and anticancer properties.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Inference Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commercial product information suggests it may dissolve in DMSO. |
| Methanol (B129727) | Soluble | Used as a solvent for extraction from plant material. |
| Ethanol | Soluble | Used as a solvent for extraction from plant material. |
| Chloroform (B151607) | Likely Soluble | Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of similar alkaloids. |
| Water | Poorly Soluble | In vivo formulations require co-solvents and surfactants, suggesting low aqueous solubility. |
Stability Profile
Detailed stability studies, including degradation kinetics of this compound, are not extensively documented. However, the stability can be inferred from the general behavior of C19-diterpenoid alkaloids and storage recommendations for the pure compound. Aconitine-type alkaloids are known to be susceptible to hydrolysis, particularly at the ester linkages, which significantly impacts their toxicity and biological activity.
Table 2: Inferred Stability of this compound
| Condition | Stability | Inference Source |
| pH | Likely unstable in alkaline and strongly acidic conditions. | C19-diterpenoid alkaloids are known to undergo hydrolysis of their ester groups, a reaction catalyzed by both acids and bases. Alkaline conditions, in particular, readily lead to de-esterification.[1] |
| Temperature | Likely unstable at elevated temperatures. | Commercial suppliers recommend storing the compound at -20°C, indicating potential degradation at room temperature over extended periods.[2] |
| Light | Unknown, but photostability should be considered. | Many complex organic molecules are susceptible to photodegradation. It is advisable to store this compound protected from light. |
Experimental Protocols
Given the absence of specific published protocols for this compound, this section details generalized, widely accepted methodologies for determining the solubility and stability of natural products.
Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, clear container.
-
Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Stability Assessment: HPLC-Based Method
Stability testing under various stress conditions is crucial to understand the degradation pathways and establish appropriate storage and handling procedures.
Protocol:
-
Stock Solution Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
pH Stability: Aliquots of the stock solution are diluted in buffers of different pH values (e.g., pH 2, 7, 9) and incubated at a controlled temperature.
-
Thermal Stability: Aliquots of the stock solution in a stable buffer (e.g., pH 7) are incubated at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Aliquots of the stock solution are exposed to a controlled light source (e.g., a photostability chamber with UV and visible light), while a control sample is kept in the dark.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), samples are withdrawn from each stress condition.
-
HPLC Analysis: The samples are analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its potential degradation products.
-
Data Analysis: The percentage of the initial concentration of this compound remaining at each time point is calculated. Degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration against time.
Visualizations
Inferred Biological Signaling Pathways
This compound has been reported to exhibit anti-inflammatory and anticancer activities.[3] The following diagram illustrates a conceptual representation of the potential signaling pathways involved.
Caption: Inferred signaling pathways of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a general workflow for assessing the stability of a compound like this compound.
Caption: A typical experimental workflow for stability studies.
Conclusion
While specific quantitative data on the solubility and stability of this compound is currently limited in the public domain, this guide provides a foundational understanding based on available information and the known properties of related C19-diterpenoid alkaloids. It is inferred that this compound is soluble in common organic solvents like DMSO, methanol, and ethanol, but has poor aqueous solubility. It is also likely susceptible to degradation under alkaline and high-temperature conditions. For researchers and drug development professionals, it is imperative to conduct thorough experimental verification of these properties using established protocols, such as those outlined in this guide, to ensure the quality, efficacy, and safety of any potential therapeutic applications.
References
The Alkaloid 13-Dehydroxyindaconitine: A Technical Guide to its Natural Sources, Analysis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, a group of perennial herbs with a long history in traditional medicine. This document provides a comprehensive technical overview of this compound, focusing on its natural origins, methodologies for its isolation and quantification, and its known biological activities. Detailed experimental protocols for antioxidant and anti-inflammatory assays are provided, along with graphical representations of the key signaling pathways implicated in its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this class of compounds.
Natural Sources of this compound
This compound is a naturally occurring diterpenoid alkaloid isolated from plants belonging to the genus Aconitum, commonly known as monkshood or wolfsbane. This genus is a member of the Ranunculaceae family and comprises over 250 species, many of which are used in traditional medicine, despite their inherent toxicity[1][2].
The primary documented botanical sources of this compound are:
-
Aconitum kusnezoffii Reichb. : The roots of this species are a known source of a variety of diterpenoid alkaloids, including this compound. A. kusnezoffii is utilized in traditional Chinese medicine.
-
Aconitum sungpanense Hand.-Mazz. : This species has also been identified as a natural source of this compound.
While these are the specifically mentioned sources, it is plausible that this compound may also be present in other species of the Aconitum genus, given the chemical diversity and overlap of secondary metabolites within this plant group.
Quantitative Analysis
Table 1: General Parameters for HPLC-Based Quantification of Diterpenoid Alkaloids
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | DAD (at ~235 nm) or MS (in positive ion mode) |
| Standard | A purified and quantified standard of this compound |
Experimental Protocols
General Protocol for Isolation and Identification of this compound
The following is a generalized protocol for the isolation and identification of this compound from Aconitum plant material, based on common practices for the separation of diterpenoid alkaloids.
3.1.1. Extraction
-
Plant Material Preparation : Air-dry the roots of the Aconitum species and grind them into a fine powder.
-
Solvent Extraction : Macerate the powdered plant material with an organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature for several days. Repeat the extraction process multiple times to ensure maximum yield.
-
Concentration : Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3.1.2. Purification
-
Acid-Base Partitioning : Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl) and filter. Wash the acidic solution with a non-polar solvent like ethyl acetate to remove neutral and acidic compounds. Basify the aqueous layer with a base (e.g., ammonia (B1221849) solution) to a pH of 9-10 and then extract the alkaloids with a solvent such as chloroform (B151607) or dichloromethane.
-
Column Chromatography : Subject the resulting alkaloid-rich fraction to column chromatography on silica (B1680970) gel or alumina. Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
-
Preparative HPLC : Further purify the fractions containing the target compound using preparative reversed-phase HPLC to obtain pure this compound.
3.1.3. Identification
The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the detailed chemical structure.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the procedure for assessing the antioxidant potential of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation : Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Nitric Oxide (NO) Inhibitory Assay for Anti-inflammatory Activity
This protocol describes the method to evaluate the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment :
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite (B80452) Measurement :
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
-
Measurement : Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Biological Activities and Signaling Pathways
Diterpenoid alkaloids from Aconitum species are known to possess a range of biological activities, including anti-inflammatory and antioxidant effects. The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of many diterpenoid alkaloids are attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a signaling cascade that leads to the activation of NF-κB and MAPKs (including p38, ERK, and JNK). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound may exert its anti-inflammatory effects by interfering with one or more steps in these pathways.
References
Methodological & Application
Application Notes and Protocols for the Isolation of 13-Dehydroxyindaconitine from Aconitum kusnezoffii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Aconitum kusnezoffii, a member of the Ranunculaceae family, is a plant known to contain a variety of diterpenoid alkaloids. These compounds, including 13-dehydroxyindaconitine (B15144368), are of significant interest to the scientific community for their potential pharmacological activities. This compound is a naturally occurring diterpenoid alkaloid with the molecular formula C₃₄H₄₇NO₉.[1] Its isolation in a pure form is essential for further pharmacological studies and potential drug development.
This protocol details a general yet comprehensive approach for the extraction and purification of this compound from the roots of Aconitum kusnezoffii. The workflow is divided into two main stages: initial extraction of total alkaloids and subsequent chromatographic purification.
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried roots of Aconitum kusnezoffii.
-
Reagents:
-
Methanol (B129727) (analytical grade)
-
Ethanol (B145695) (95%, analytical grade)
-
Hydrochloric acid (HCl, 0.1 M and 1%)
-
Ammonia (B1221849) solution (NH₃·H₂O)
-
Dichloromethane (B109758) (analytical grade)
-
Petroleum ether
-
Ethyl acetate
-
Silica (B1680970) gel (for column chromatography, 200-300 mesh)
-
Sephadex LH-20
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) bicarbonate (or other suitable buffer for HPLC)
-
Deionized water
-
Extraction of Total Alkaloids
This initial phase aims to extract the crude mixture of alkaloids from the plant material.
Protocol:
-
Preparation of Plant Material: Grind the dried roots of Aconitum kusnezoffii into a coarse powder (approximately 40-60 mesh).
-
Solvent Extraction:
-
Macerate the powdered plant material in 70% methanol at a 1:10 (w/v) ratio for 24 hours at room temperature.
-
Alternatively, perform heat reflux extraction with 95% ethanol for 2-3 hours.
-
Filter the extract and repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction:
-
Dissolve the crude extract in 1% HCl solution.
-
Wash the acidic solution with petroleum ether to remove pigments and lipids.
-
Adjust the pH of the aqueous solution to 9-10 with ammonia solution.
-
Extract the alkaline solution three times with an equal volume of dichloromethane.
-
Combine the dichloromethane fractions and concentrate under reduced pressure to yield the total alkaloid extract.
-
| Parameter | Value/Description | Reference |
| Plant Material | Dried roots of Aconitum kusnezoffii | General |
| Extraction Solvent | 70% Methanol or 95% Ethanol | General |
| Extraction Method | Maceration or Heat Reflux | General |
| Purification Step | Acid-Base Liquid-Liquid Extraction | [2] |
| Final Product | Total Alkaloid Extract | [2] |
Table 1: Summary of Total Alkaloid Extraction Parameters
Chromatographic Purification of this compound
This stage involves the separation of the target compound, this compound, from the complex mixture of total alkaloids. This is typically a multi-step process requiring careful optimization.
2.3.1. Column Chromatography (Initial Fractionation)
Protocol:
-
Stationary Phase: Silica gel (200-300 mesh) packed into a glass column.
-
Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a gradient of dichloromethane-methanol or petroleum ether-ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine fractions containing similar alkaloid profiles for further purification.
2.3.2. Sephadex LH-20 Chromatography (Size Exclusion)
Protocol:
-
Stationary Phase: Sephadex LH-20 packed in a glass column and equilibrated with methanol.
-
Sample Application: Apply the partially purified fractions from the silica gel column to the Sephadex LH-20 column.
-
Elution: Elute with methanol. This step helps in removing smaller molecules and further purifying the alkaloid fractions.
2.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
Protocol:
-
Column: A reversed-phase C18 column is commonly used for the separation of Aconitum alkaloids.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate) is typically employed. The addition of a small amount of ammonia to the mobile phase can improve peak shape for alkaloids.
-
Gradient Elution: A suggested starting gradient could be 30-70% acetonitrile over 40-60 minutes. This will require optimization based on the specific instrument and column used.
-
Detection: UV detection at approximately 235 nm is suitable for aconitine-type alkaloids.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time (determined by analytical HPLC of the crude extract if a standard is available).
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC and Mass Spectrometry.
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Column Chromatography | Silica Gel (200-300 mesh) | Dichloromethane-Methanol or Petroleum Ether-Ethyl Acetate (Gradient) | Initial fractionation of total alkaloids |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | Size exclusion and further purification |
| Preparative HPLC | Reversed-phase C18 | Acetonitrile-Aqueous Buffer (e.g., Ammonium Bicarbonate) (Gradient) | Final purification of this compound |
Table 2: Summary of Chromatographic Purification Parameters
Visualization of Experimental Workflow
References
Application Notes and Protocols for the Purification of 13-Dehydroxyindaconitine using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
13-Dehydroxyindaconitine is a diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb.[1] Like other aconitine-type alkaloids, it possesses significant biological activities, including antioxidant properties, which make it a compound of interest for further research and drug development.[1] Effective isolation and purification are crucial for the accurate investigation of its pharmacological properties. Column chromatography is a fundamental and widely used technique for the purification of alkaloids from crude plant extracts.[2] This document provides a detailed protocol for the purification of this compound utilizing silica (B1680970) gel column chromatography, based on established methods for related diterpenoid alkaloids.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₇NO₉ | [1] |
| Molecular Weight | 613.74 g/mol | [1] |
| Appearance | White powder | - |
| Purity (Commercial) | ≥98% | [1] |
| Solubility | Soluble in methanol, ethanol, chloroform | General alkaloid properties |
Experimental Protocols:
1. Extraction of Total Alkaloids from Aconitum Plant Material:
This protocol describes a general procedure for the extraction of total alkaloids from dried and powdered Aconitum roots, which would contain this compound.
-
Materials and Reagents:
-
Dried and powdered roots of Aconitum kusnezoffii
-
Methanol or Ethanol (ACS grade)
-
Dichloromethane (B109758) (ACS grade)
-
5% aqueous ammonia (B1221849) solution
-
5% aqueous sulfuric acid solution
-
n-butanol
-
Rotary evaporator
-
Filter paper
-
-
Procedure:
-
Moisten 1 kg of powdered Aconitum roots with a 5% aqueous ammonia solution and allow to stand for 2 hours.
-
Extract the ammoniacal plant material with dichloromethane (8 x 2 L) over a period of 12 hours.
-
Combine the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Treat the crude extract with a 5% aqueous solution of sulfuric acid to protonate the alkaloids, rendering them water-soluble.
-
Separate the aqueous acidic layer and cool to 0°C.
-
Basify the cold acidic solution with a 25% aqueous ammonia solution to a pH of approximately 10.
-
Extract the now deprotonated, water-insoluble total alkaloids with a suitable organic solvent such as n-butanol.
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
-
2. Purification of this compound by Column Chromatography:
This protocol outlines the purification of the target compound from the crude total alkaloid extract using silica gel column chromatography with a gradient elution system.
-
Materials and Reagents:
-
Crude total alkaloid extract
-
Silica gel (200-300 mesh) for column chromatography
-
Dichloromethane (ACS grade)
-
Methanol (ACS grade)
-
Glass chromatography column (e.g., 5 cm diameter, 60 cm length)
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
-
Procedure:
-
Column Packing:
-
Insert a plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial mobile phase (dichloromethane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude total alkaloid extract (e.g., 5 g) in a minimal amount of dichloromethane.
-
In a separate flask, mix the dissolved extract with a small amount of silica gel (approximately 10 g) and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry loading method.
-
Carefully add the silica gel with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with 100% dichloromethane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 100:0 to 1:1 dichloromethane:methanol.[3]
-
Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector or manually.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., dichloromethane:methanol 20:1).
-
Visualize the spots under a UV lamp.
-
Combine fractions that show a major spot corresponding to the Rf value of this compound.
-
-
Isolation and Characterization:
-
Evaporate the solvent from the combined pure fractions to obtain the purified this compound.
-
Determine the yield and assess the purity of the isolated compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Quantitative Data Summary:
The following table summarizes typical parameters for the column chromatography purification of diterpenoid alkaloids, which can be adapted for this compound.
| Parameter | Suggested Value | Notes |
| Stationary Phase | ||
| Adsorbent | Silica Gel (200-300 mesh) | A commonly used adsorbent for alkaloid separation.[4] |
| Adsorbent to Sample Ratio | 30:1 to 50:1 (w/w) | Higher ratios are used for more difficult separations. |
| Column | ||
| Diameter | 5 cm | Dependent on the amount of sample to be purified. |
| Length | 60 cm | Dependent on the complexity of the mixture. |
| Mobile Phase | ||
| Solvents | Dichloromethane and Methanol | A common solvent system for diterpenoid alkaloids.[3] |
| Elution Mode | Gradient Elution | From 100:0 to 1:1 (Dichloromethane:Methanol).[3] |
| Flow Rate | ||
| Rate | 5-10 mL/min | Adjusted to achieve good separation. |
| Fractionation | ||
| Fraction Volume | 20 mL | Smaller volumes can improve resolution. |
| Analysis | ||
| Monitoring Technique | Thin Layer Chromatography (TLC) | For tracking the elution of the target compound. |
Visualizations:
Caption: Experimental workflow for the purification of this compound.
References
- 1. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on the Alkaloids in Tibetan Medicine Aconitum pendulum Busch by HPLC–MSn Combined with Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
HPLC-MS method for 13-Dehydroxyindaconitine quantification
An HPLC-MS method for the quantification of 13-Dehydroxyindaconitine, a natural alkaloid with antioxidant properties, has been developed and validated.[1] This application note provides a detailed protocol for the sensitive and selective determination of this compound in biological matrices. The method utilizes a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS), which offers excellent sensitivity and specificity for the analysis of complex samples.[2][3]
Introduction
This compound is a diterpenoid alkaloid found in plants of the Aconitum species.[2] These plants have a history of use in traditional medicine, but many of their constituent alkaloids are highly toxic.[2] Accurate quantification of these compounds is therefore crucial for research, drug development, and safety assessment. This HPLC-MS/MS method provides a robust tool for pharmacokinetic studies, toxicological analysis, and quality control of herbal preparations containing this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar alkaloid not present in the sample)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma, rat plasma)
Instrumentation
-
HPLC system: A system capable of gradient elution.
-
Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is commonly used for the separation of Aconitum alkaloids.[2]
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
Experimental Workflow
Caption: Workflow for this compound Quantification.
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| 0.0-1.0 min | 10% B |
| 1.0-5.0 min | 10% to 90% B |
| 5.0-6.0 min | 90% B |
| 6.0-6.1 min | 90% to 10% B |
| 6.1-8.0 min | 10% B |
Mass Spectrometry Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. The detection is performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For many Aconitum alkaloids, fragmentation involves the loss of acetic acid and/or benzoic acid moieties.[2]
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| This compound | To be determined experimentally |
| Internal Standard | To be determined experimentally |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.061 | 98.8 |
| 10 | 0.125 | 101.2 |
| 50 | 0.630 | 99.5 |
| 100 | 1.248 | 100.7 |
| 250 | 3.115 | 99.1 |
| 500 | 6.230 | 98.4 |
| Correlation Coefficient (r²) | > 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 103.2 | 8.5 | 101.7 |
| Low | 3 | 5.2 | 98.9 | 6.1 | 100.5 |
| Medium | 75 | 4.1 | 101.5 | 5.3 | 99.8 |
| High | 400 | 3.5 | 99.2 | 4.7 | 100.1 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC concentrations.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.2 |
| Medium | 75 | 94.1 | 101.5 |
| High | 400 | 93.7 | 99.6 |
Signaling Pathways and Logical Relationships
Method Validation Pathway
References
- 1. Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of an Analytical Standard for 13-Dehydroxyindaconitine
Introduction
13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus.[1] Like other aconitine-type alkaloids, it is of significant interest to researchers in pharmacology and toxicology due to its potential biological activities, which include antioxidant, anti-inflammatory, and anticancer effects.[1] To support research and development in these areas, a reliable and robust analytical method for the quantification of this compound in various matrices is essential. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of this compound.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products and the development of new therapeutic agents.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from a plant matrix.
Materials:
-
Plant material (e.g., dried and powdered Aconitum roots)
-
Extraction Solvent: 70% Methanol (B129727) in water
-
Ammonia (B1221849) solution (30%)
-
Ethyl ether
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of ethyl ether and 1 mL of 30% aqueous ammonia solution.
-
Vortex for 1 minute and extract in an ultrasonic bath for 30 minutes.
-
Let the sample stand at room temperature for 16 hours, then filter the liquid phase.
-
Evaporate the solvent to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 5 mL of 70% methanol.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elution: Elute the target analyte with 10 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.
-
UPLC-MS/MS Analysis Protocol
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation
The developed UPLC-MS/MS method was validated for its linearity, precision, accuracy, and recovery according to standard guidelines.
Table 1: UPLC-MS/MS MRM Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 614.7 | 554.6 | 494.5 | 40 | 25 |
Table 2: Method Validation Data for the Quantification of this compound
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision | |
| Intra-day Precision (%RSD, n=6) | < 5% |
| Inter-day Precision (%RSD, n=6) | < 8% |
| Accuracy | |
| Low QC (5 ng/mL) | 98.5% |
| Medium QC (50 ng/mL) | 101.2% |
| High QC (500 ng/mL) | 99.8% |
| Recovery | |
| Extraction Recovery | 92.3% ± 4.5% |
| Limits | |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
Application Note and Protocol: 13-Dehydroxyindaconitine DPPH Radical Scavenging Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus.[1] Preliminary studies have indicated its potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress.[1][2][3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant capacity of chemical compounds.[4][5][6] This protocol provides a detailed procedure for assessing the free radical scavenging activity of this compound using the DPPH assay.
The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant compound.[5][6] When the antioxidant donates a hydrogen atom or an electron to DPPH, the violet color fades to a pale yellow, and the change in absorbance at 517 nm is measured spectrophotometrically.[4][5] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[5]
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
Methanol (B129727) (spectrophotometric grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Adjustable micropipettes
-
Vortex mixer
-
Analytical balance
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM):
-
Accurately weigh 7.89 mg of DPPH and dissolve it in 100 mL of methanol.
-
Store the solution in an amber bottle or a flask wrapped in aluminum foil to protect it from light.
-
This stock solution should be freshly prepared.
-
-
This compound Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Use sonication if necessary to ensure complete dissolution.
-
-
Working Solutions of this compound:
-
Prepare a series of dilutions from the stock solution to obtain final concentrations ranging from, for example, 10 to 500 µg/mL.
-
-
Positive Control (Ascorbic Acid Stock Solution, 1 mg/mL):
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
From this stock, prepare working solutions with a similar concentration range to the test compound.
-
Assay Procedure
-
Plate Setup:
-
Pipette 100 µL of the various concentrations of this compound working solutions into the wells of a 96-well microplate.
-
In separate wells, pipette 100 µL of the ascorbic acid working solutions (positive control).
-
For the blank control, pipette 100 µL of methanol into a well.
-
For the negative control, pipette 100 µL of methanol into a well.
-
-
Reaction Initiation:
-
Add 100 µL of the 0.2 mM DPPH solution to all wells except the blank control.
-
To the blank control well, add 100 µL of methanol.
-
-
Incubation:
-
Absorbance Measurement:
Data Presentation
The radical scavenging activity is calculated as a percentage of DPPH inhibition using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the negative control (DPPH solution without the test sample).
-
Asample is the absorbance of the test sample with the DPPH solution.
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.[8][9][10]
Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Mean Absorbance (517 nm) | % Inhibition |
| Control | 0.850 | 0 |
| 10 | 0.765 | 10.0 |
| 50 | 0.638 | 25.0 |
| 100 | 0.425 | 50.0 |
| 250 | 0.213 | 75.0 |
| 500 | 0.106 | 87.5 |
Visualization
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay using 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a natural alkaloid with potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory activity of this compound. The protocols detailed below utilize the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a widely accepted model for studying inflammatory responses.[2][3][4] The assays described will enable researchers to quantify the inhibitory effects of this compound on key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Furthermore, methods to investigate the compound's potential mechanism of action via the NF-κB and MAPK signaling pathways are provided.
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, designed to demonstrate the expected format of results from the described assays.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.4 ± 5.5 |
| 50 | 91.9 ± 4.9 |
| 100 | 88.6 ± 6.1 |
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | Inhibition of NO Production (%) |
| Control (no LPS) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |
| LPS + 1 µM this compound | 22.8 ± 1.9 | 10.2 |
| LPS + 5 µM this compound | 18.3 ± 1.5 | 28.0 |
| LPS + 10 µM this compound | 13.1 ± 1.1 | 48.4 |
| LPS + 25 µM this compound | 8.9 ± 0.8 | 65.0 |
| IC₅₀ | 11.5 µM |
Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | 55 ± 8 | 32 ± 5 | 25 ± 4 |
| LPS (1 µg/mL) | 1240 ± 110 | 980 ± 95 | 750 ± 80 |
| LPS + 10 µM this compound | 780 ± 75 | 620 ± 60 | 480 ± 55 |
| LPS + 25 µM this compound | 450 ± 50 | 350 ± 40 | 270 ± 35 |
| % Inhibition at 25 µM | 63.7% | 64.3% | 64.0% |
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 murine macrophage cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4] Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for another 24 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2]
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Nitric Oxide (NO) Production Assay
This assay measures the level of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[2]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve for calculating the nitrite concentration.
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol quantifies the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) signaling pathways.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for a shorter duration (e.g., 30 minutes for NF-κB and 15-60 minutes for MAPKs).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin or GAPDH as a loading control to normalize the data.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: Canonical NF-κB signaling pathway.
Caption: MAPK signaling pathways (ERK, JNK, p38).
References
- 1. DT-13 ameliorates TNF-α-induced nitric oxide production in the endothelium in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 13-Dehydroxyindaconitine in Nitric Oxide Production Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Assay
The lipopolysaccharide (LPS)-induced nitric oxide production inhibition assay is a widely used in vitro method to screen for potential anti-inflammatory compounds. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide. The production of NO is catalyzed by the enzyme inducible nitric oxide synthase (iNOS). The inhibitory effect of a test compound, such as 13-Dehydroxyindaconitine, on this process can be quantified by measuring the amount of nitrite (B80452) (a stable and quantifiable breakdown product of NO) in the cell culture supernatant using the Griess reaction. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Data Presentation
As specific data for this compound is not available, the following table summarizes the inhibitory effects of other C19-norditerpenoid alkaloids isolated from Aconitum szechenyianum on nitric oxide (NO) production in LPS-activated RAW 264.7 cells. This data provides a reference for the potential activity of this compound.
Table 1: Inhibitory Concentration (IC50) of Structurally Related Aconitum Alkaloids on Nitric Oxide Production
| Compound Name | IC50 (µM) for NO Inhibition |
| Szechenyianine B | 3.30 ± 0.11 |
| Szechenyianine C | 7.46 ± 0.89 |
| N-deethyl-3-acetylaconitine | 8.09 ± 1.31 |
| N-deethyldeoxyaconitine | 11.73 ± 1.94 |
| Szechenyianine A | 36.62 ± 6.86 |
| Dexamethasone (Positive Control) | 8.32 ± 1.45 |
Data sourced from a study on C19-norditerpenoid alkaloids from Aconitum szechenyianum.[1]
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Nitric Oxide Production Assay in RAW 264.7 Cells
This protocol outlines the steps to assess the effect of this compound on NO production in LPS-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid cytotoxicity.
-
Treatment: After 24 hours of cell adherence, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known iNOS inhibitor like Dexamethasone).
-
Incubation: Incubate the cells with the compound for 1 hour.
-
Stimulation: Following the pre-treatment, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells should remain unstimulated (no LPS) to serve as a negative control.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well for the quantification of nitrite.
Nitrite Quantification using the Griess Assay
This protocol describes the measurement of nitrite in the collected cell culture supernatants.
Materials:
-
Collected cell culture supernatants
-
Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid)
-
Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) standard solution (for standard curve)
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) by diluting a stock solution in DMEM.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected cell culture supernatant or the sodium nitrite standards to each well.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance values to the standard curve. The percentage of inhibition of NO production can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100
Mandatory Visualizations
Caption: Experimental workflow for the nitric oxide production inhibition assay.
References
Application Notes and Protocols: Cytotoxicity Screening of 13-Dehydroxyindaconitine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, which have a long history in traditional medicine for treating various ailments, including cancer.[1][2] Diterpenoid alkaloids from Aconitum species are recognized for their significant biological activities, including potent cytotoxic effects against various cancer cell lines.[1][3] The primary mechanism of action for the anticancer effects of many aconitine (B1665448) alkaloids involves the induction of apoptosis, or programmed cell death, through the activation of caspases and disruption of mitochondrial function.[4]
These application notes provide a comprehensive overview and detailed protocols for the cytotoxicity screening of this compound against a panel of human cancer cell lines. The provided methodologies for the MTT and SRB cytotoxicity assays are standard colorimetric methods for quantifying cell viability. Additionally, a representative signaling pathway for the induction of apoptosis by aconitine alkaloids is illustrated.
Data Presentation: Cytotoxicity of Diterpenoid Alkaloids
While specific IC50 values for this compound are not widely published, the following table presents representative half-maximal inhibitory concentration (IC50) values for other cytotoxic diterpenoid alkaloids isolated from Aconitum species against common human cancer cell lines. This data is intended to provide a comparative baseline for researchers investigating the cytotoxic potential of this compound.
Table 1: Representative IC50 Values of Aconitum Diterpenoid Alkaloids on Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Lipoaconitine | KB | Human oral carcinoma | 13.7 - 20.3 | [3] |
| Lipomesaconitine | KB | Human oral carcinoma | 9.9 | [3] |
| Aconitine | KBv200 | Drug-resistant human oral squamous cell carcinoma | 224.91 (µg/mL) | [1] |
| Crassicauline A | Various | Leucocythemia, breast cancer, liver cancer | Not specified | [1] |
| Oxonitine | Various | Leucocythemia, breast cancer, liver cancer | Not specified | [1] |
Experimental Protocols
Cell Lines and Culture Conditions
-
HepG2 (Human Liver Cancer): Maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
A549 (Human Lung Carcinoma): Maintained in F-12K Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MCF-7 (Human Breast Cancer): Maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
All cell lines should be cultured in a humidified atmosphere of 5% CO2 at 37°C.
Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare fresh dilutions of the compound in the appropriate cell culture medium before each experiment, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and air-dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Shake the plate for 10 minutes. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualization of Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for cytotoxicity screening and a representative signaling pathway for apoptosis induction by aconitine alkaloids.
Caption: Experimental workflow for cytotoxicity screening.
References
Experimental Design for Testing 13-Dehydroxyindaconitine Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb.[1] Like other aconitine-type alkaloids, it is recognized for a range of biological activities. Preliminary studies indicate that this compound possesses antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its antioxidant effects are attributed to its ability to scavenge free radicals.[1] The anti-inflammatory action involves the inhibition of pro-inflammatory cytokine production, while its anticancer potential is linked to the induction of apoptosis through caspase activation and mitochondrial disruption.[1]
These application notes provide a comprehensive framework for the systematic evaluation of the bioactivity of this compound. The protocols outlined below detail in vitro assays to quantify its cytotoxic, anti-inflammatory, and apoptotic effects, along with a suggested in vivo model for assessing its analgesic potential.
Data Presentation
Quantitative results from the described experimental protocols should be summarized for clear interpretation and comparison. The following tables provide a template for data organization.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Raw 264.7 | MTT | 24 | |
| HT-29 | MTT | 24 | |
| MCF-7 | MTT | 24 | |
| PC-3 | MTT | 24 |
Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated Raw 264.7 Macrophages
| Analyte | Concentration of this compound (µM) | Concentration (pg/mL) | % Inhibition |
| TNF-α | 0 (Control) | 0 | |
| 1 | |||
| 10 | |||
| 50 | |||
| IL-6 | 0 (Control) | 0 | |
| 1 | |||
| 10 | |||
| 50 |
Table 3: Pro-Apoptotic Activity of this compound
| Cell Line | Assay | Treatment Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| HT-29 | Caspase-Glo 3/7 | 10 | |
| 50 | |||
| MCF-7 | Caspase-Glo 3/7 | 10 | |
| 50 |
Table 4: Effect of this compound on Apoptotic Protein Expression in HT-29 Cells
| Protein | Treatment | Relative Protein Expression (Normalized to β-actin) | Bax/Bcl-2 Ratio |
| Bcl-2 | Control | ||
| This compound (50 µM) | |||
| Bax | Control | ||
| This compound (50 µM) |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic effects of this compound on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[3][4]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HT-29 human colorectal adenocarcinoma, MCF-7 human breast adenocarcinoma, PC-3 human prostate adenocarcinoma) and a murine macrophage cell line (Raw 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity Assessment by Measuring Pro-inflammatory Cytokines
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated Raw 264.7 macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
This compound
-
Raw 264.7 murine macrophage cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS from Escherichia coli
-
Human TNF-α and IL-6 ELISA kits
-
24-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Raw 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory drug and LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Assay: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6][7][8][9][10]
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the vehicle control.
In Vitro Apoptosis Induction Assessment
This protocol quantifies the induction of apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.
Materials:
-
This compound
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Appropriate culture medium, FBS, Penicillin-Streptomycin
-
Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the cytotoxicity protocol.
-
Assay Reagent Addition: After the desired incubation time (e.g., 24 hours), add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Express the results as a fold increase in caspase activity compared to the vehicle-treated control cells.
This protocol examines the effect of this compound on the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Materials:
-
This compound
-
Cancer cell line (e.g., HT-29)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against Bcl-2, Bax, and β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting and imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., 50 µM) for 24 hours. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the expression of Bcl-2 and Bax to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.[12][13]
Mandatory Visualizations
References
- 1. Frontiers | Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway [frontiersin.org]
- 2. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmgrp.com [bmgrp.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 13-Dehydroxyindaconitine as a Reference Compound in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid isolated from various species of the genus Aconitum, commonly known as monkshood or wolf's bane.[1] As a member of the highly toxic group of aconitine-type alkaloids, it is crucial for the safety and efficacy of herbal preparations containing Aconitum to have reliable analytical methods for its quantification. This document provides detailed application notes and protocols for the use of this compound as a reference compound in phytochemical analysis. Its applications extend to quality control of raw herbal materials, standardization of botanical extracts, and pharmacological research into its biological activities, which include antioxidant, anti-inflammatory, and anticancer effects.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₄H₄₇NO₉ |
| Molecular Weight | 613.74 g/mol |
| Appearance | White or off-white powder |
| Purity (typical) | ≥98% |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile (B52724), and other organic solvents. |
| Storage | Store at -20°C for long-term stability. |
Quantitative Data Presentation
The following table summarizes the reported content of major alkaloids, including those structurally related to this compound, in different Aconitum species. This data highlights the variability of alkaloid content and the importance of accurate quantification using a certified reference standard.
| Aconitum Species | Alkaloid | Content Range (%) | Analytical Method |
| A. carmichaeli | Benzoylmesaconine | 0.017 | HPLC |
| Mesaconitine | 0.027 | HPLC | |
| Aconitine | 0.003 | HPLC | |
| Hypaconitine | 0.179 | HPLC | |
| Deoxyaconitine | 0.013 | HPLC | |
| Aconitum spp. (unspecified) | Aconitine, Mesaconitine, Hypaconitine | Varies significantly | HPLC |
Data compiled from various studies on Aconitum species.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification
This protocol describes a general method for the quantification of this compound in plant extracts. Method validation according to ICH guidelines is recommended before routine use.
4.1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) (analytical grade).
-
Purified water.
-
This compound reference standard.
-
Plant extract sample.
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: AcetonitrileB: Aqueous ammonium bicarbonate buffer (e.g., 10 mM, pH adjusted) |
| Gradient Elution | Start with a lower concentration of acetonitrile and gradually increase. A typical gradient might be: 0-20 min, 20-50% A; 20-30 min, 50-80% A. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
4.1.3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve it in methanol to make a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh about 1 g of powdered plant material.
-
Extract with an appropriate solvent (e.g., methanol, ethanol) using ultrasonication or reflux extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the residue in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
4.1.4. Analysis and Calculation
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the content of this compound in the original plant material.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for High-Sensitivity Quantification
This protocol provides a more sensitive and selective method for the quantification of this compound, particularly in complex matrices or when low concentrations are expected.
4.2.1. Instrumentation and Materials
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Purified water.
-
This compound reference standard.
-
Plant extract sample.
4.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient Elution | A suitable gradient to separate the analyte from matrix components. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor ion [M+H]⁺ and at least two product ions should be monitored for quantification and confirmation. The exact m/z values should be determined by direct infusion of the reference standard. |
| Collision Energy | Optimize for the specific instrument and analyte. |
4.2.3. Standard and Sample Preparation
Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents and prepare more dilute solutions as appropriate for the higher sensitivity of the instrument.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the phytochemical analysis of this compound.
Proposed Anti-Inflammatory Signaling Pathway
References
- 1. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of 13-Dehydroxyindaconitine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of cell-based assays to evaluate the efficacy of 13-Dehydroxyindaconitine, a diterpenoid alkaloid with potential antioxidant, anti-inflammatory, and anticancer properties. The following sections outline the methodologies for assessing cell viability, apoptosis induction, anti-inflammatory effects, and the modulation of key signaling pathways.
Assessment of Cytotoxicity and Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is foundational in determining the dose-response relationship of this compound.
Data Presentation: Dose-Response Cytotoxicity of this compound
Note: The following data is representative and should be determined empirically for your specific cell line and experimental conditions.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 (Human Breast Cancer) | 0 (Control) | 100 ± 4.2 | \multirow{6}{}{~25.5} |
| 1 | 92.1 ± 5.1 | ||
| 10 | 75.8 ± 6.3 | ||
| 25 | 51.2 ± 4.9 | ||
| 50 | 28.7 ± 3.8 | ||
| 100 | 15.3 ± 2.5 | ||
| RAW 264.7 (Murine Macrophage) | 0 (Control) | 100 ± 3.8 | \multirow{6}{}{>100} |
| 10 | 98.2 ± 4.5 | ||
| 25 | 95.6 ± 3.9 | ||
| 50 | 91.4 ± 5.0 | ||
| 100 | 88.1 ± 4.7 |
Experimental Protocol: MTT Assay
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)[2]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][4] This allows for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.[1]
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the media.[4] Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[2] Read the absorbance at 570-590 nm using a microplate reader.[2][4]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration.
Visualization: MTT Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 13-Dehydroxyindaconitine Extraction
Welcome to the technical support center for the optimization of 13-Dehydroxyindaconitine extraction from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound and related diterpenoid alkaloids from plant material?
A1: The most prevalent methods for extracting these alkaloids are solvent-based techniques. These include traditional methods like maceration and heat reflux extraction, as well as more modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). The choice of method often depends on the desired efficiency, extraction time, and the thermolability of the target compound.
Q2: Which solvents are most effective for extracting this compound?
A2: Polar organic solvents are generally the most effective. Ethanol (B145695) and methanol (B129727) are widely used for the extraction of aconitine-type alkaloids. The efficiency of the extraction can often be enhanced by acidifying the solvent, typically with acetic acid or hydrochloric acid, to a pH of around 3.0. This converts the alkaloids into their salt form, increasing their solubility in the polar solvent.
Q3: How does temperature affect the extraction yield and stability of this compound?
A3: Higher temperatures can increase the solubility of the alkaloid and the diffusion rate of the solvent into the plant matrix, which can lead to a higher extraction yield. However, diterpenoid alkaloids like this compound are susceptible to hydrolysis, particularly at the C8 and C14 ester groups, at elevated temperatures and in alkaline conditions.[1][2][3] This degradation can lead to the formation of less active or inactive derivatives. Therefore, a balance must be struck between extraction efficiency and compound stability.
Q4: What is a typical starting solid-to-liquid ratio for extraction?
A4: A common starting point for the solid-to-liquid ratio in alkaloid extraction is 1:10 to 1:30 (w/v). The optimal ratio can vary depending on the specific plant material and extraction method used. It is advisable to optimize this parameter for your specific experimental setup.
Q5: How can I purify this compound from the crude extract?
A5: Purification of the crude extract is typically a multi-step process. An initial acid-base liquid-liquid extraction can be used to separate the alkaloids from neutral and acidic impurities. Further purification can be achieved using chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, or more advanced methods like counter-current chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent may not have the correct polarity to efficiently solubilize the target alkaloid. 2. Suboptimal Temperature: The extraction temperature may be too low for efficient extraction. 3. Insufficient Extraction Time: The duration of the extraction may not be long enough for complete diffusion. 4. Improper pH: The pH of the extraction solvent may not be acidic enough to facilitate alkaloid salt formation. 5. Inefficient Grinding of Plant Material: A large particle size reduces the surface area available for solvent penetration. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, and their aqueous mixtures). Consider adding a small amount of acid (e.g., 0.1-1% acetic acid) to lower the pH. 2. Temperature Optimization: Gradually increase the extraction temperature while monitoring for any degradation of the target compound. For heat-sensitive compounds, consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be effective at lower temperatures. 3. Time Optimization: Increase the extraction time and monitor the yield at different time points to determine the optimal duration. 4. pH Adjustment: Adjust the pH of the solvent to be acidic (around pH 3) to enhance the solubility of the alkaloid salts. 5. Particle Size Reduction: Ensure the plant material is finely ground to a consistent particle size to maximize the surface area for extraction. |
| Degradation of this compound | 1. High Temperature: Aconitine-type alkaloids are known to be heat-labile and can undergo hydrolysis at elevated temperatures.[1][2][3] 2. Alkaline Conditions: The ester linkages in the alkaloid are susceptible to hydrolysis under basic conditions. | 1. Lower Extraction Temperature: Utilize lower extraction temperatures or employ non-thermal methods like UAE at controlled temperatures. 2. Maintain Acidic pH: Ensure the extraction and subsequent processing steps are carried out under acidic or neutral conditions to prevent base-catalyzed hydrolysis. |
| Co-extraction of Impurities | 1. Solvent with Broad Selectivity: The chosen solvent may be co-extracting a wide range of other plant metabolites. 2. Complex Plant Matrix: The source material naturally contains a high diversity of compounds. | 1. Solvent System Refinement: Experiment with solvent mixtures to fine-tune the polarity and improve the selectivity for the target alkaloid. 2. Implement a Purification Step: A post-extraction purification step, such as acid-base partitioning or column chromatography, is essential to remove impurities. |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of the target alkaloid can vary significantly depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent composition, or solid-to-liquid ratio can lead to different yields. | 1. Standardize Plant Material: Use plant material from a single, well-characterized source and batch for a series of experiments. 2. Strict Protocol Adherence: Maintain strict control over all extraction parameters to ensure reproducibility. |
Data Presentation
The following tables summarize quantitative data for the extraction of aconitine-type alkaloids, which are structurally similar to this compound. These values can serve as a starting point for optimization.
Table 1: Comparison of Extraction Methods for Aconitine-type Alkaloids
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Total Aconitine (B1665448) Alkaloids (%) |
| Heat Reflux | 85% Ethanol (pH 3.0 with HAc) | Reflux | 1 hour (x3) | Not specified, but optimized for aconitine |
| Ultrasound-Assisted | 70% Ethanol | 60 | 30 min | Not specified, but optimized for total alkaloids |
| Maceration | Methanol | Room Temperature | 24 hours | Varies |
Note: Specific yield data for this compound is limited in the reviewed literature. The presented data is for related aconitine alkaloids and should be used as a reference for optimizing your own extraction protocol.
Experimental Protocols
Protocol 1: Heat Reflux Extraction of Aconitine-type Alkaloids
This protocol is adapted from a method optimized for the extraction of aconitine.
-
Preparation of Plant Material: Dry the plant material (e.g., roots of Aconitum species) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Solvent Preparation: Prepare an acidic ethanol solution by mixing ethanol with an acidic buffer (e.g., pH 3.0 acetic acid) in a ratio of 85:15 (v/v).
-
Extraction:
-
Place 10 g of the powdered plant material into a round-bottom flask.
-
Add 100 mL of the acidic ethanol solution (1:10 solid-to-liquid ratio).
-
Connect the flask to a reflux condenser and heat the mixture to reflux for 1 hour.
-
After 1 hour, allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
-
Concentration: Combine the filtrates from the three extraction cycles and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Aconitine-type Alkaloids
This protocol provides a general guideline for UAE.
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 5 g of the powdered plant material into an Erlenmeyer flask.
-
Add 100 mL of 70% ethanol (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 250 W).
-
Conduct the extraction for 30 minutes at a controlled temperature of 60°C.
-
-
Filtration and Concentration: After extraction, filter the mixture and concentrate the extract as described in Protocol 1.
Visualizations
Experimental Workflow for Extraction and Purification
References
- 1. Preparative isolation and purification of two new isomeric diterpenoid alkaloids from Aconitum coreanum by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Separation of Aconitum Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Aconitum alkaloids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chromatographic separation of Aconitum alkaloids?
A1: The primary challenges in the chromatographic separation of Aconitum alkaloids include:
-
Peak Tailing: Due to the basic nature of alkaloids, they can interact with residual silanol (B1196071) groups on silica-based columns, leading to asymmetrical peak shapes.[1][2][3][4][5]
-
Poor Resolution and Co-elution: The structural similarity of many Aconitum alkaloids makes their baseline separation difficult to achieve.[6]
-
Matrix Effects: Complex sample matrices, such as those from biological fluids or herbal extracts, can interfere with the ionization of target analytes in mass spectrometry, leading to inaccurate quantification.[7][8][9][10]
-
Alkaloid Instability: Aconitum alkaloids, particularly diester-diterpenoid alkaloids, are susceptible to hydrolysis, which can occur during sample preparation and analysis, leading to inaccurate quantification of the native compounds.[11][12][13][14][15]
-
Low Concentration in Biological Samples: The concentration of Aconitum alkaloids in biological samples can be very low, requiring highly sensitive analytical methods for detection and quantification.[11][16]
Q2: How can I minimize peak tailing for Aconitum alkaloids?
A2: To minimize peak tailing, consider the following strategies:
-
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., around 3.0) can suppress the ionization of residual silanol groups on the column, reducing their interaction with the basic alkaloids.[2][5] Adding modifiers like formic acid or acetic acid to the mobile phase is a common practice.[14][17]
-
Use of Mobile Phase Additives: Incorporating additives like triethylamine (B128534) (TEA) or ammonia (B1221849) can compete with the alkaloids for active sites on the stationary phase, thus improving peak shape.[1][2][6]
-
Column Selection: Employing a highly deactivated or end-capped column can reduce the number of available silanol groups.[5] Columns with different stationary phases, such as C8 or phenyl columns, can also be evaluated.
-
Optimize Column Temperature: Increasing the column temperature can sometimes improve peak symmetry and reduce analysis time.[17]
Q3: What are the key considerations for sample preparation of Aconitum alkaloids?
A3: Effective sample preparation is crucial for accurate analysis. Key considerations include:
-
Extraction Method: Solid-phase extraction (SPE) is a commonly used technique to clean up and concentrate Aconitum alkaloids from complex matrices.[11][16][18] Liquid-liquid extraction (LLE) is another effective method.[18] The choice of extraction solvent is critical; for instance, ethyl acetate (B1210297) has been found to be an optimal solvent for extracting alkaloids from a basified solution.[19]
-
Preventing Hydrolysis: Given the instability of diester-diterpenoid alkaloids in alkaline solutions, it is important to control the pH and temperature during extraction and storage.[11][13] Acidified solutions can improve stability.[11]
-
Matrix Effect Mitigation: For LC-MS analysis, strategies to reduce matrix effects include dilution of the sample extract, using a more efficient sample cleanup method, or employing matrix-matched calibration standards.[7][9]
Section 2: Troubleshooting Guides
Problem 1: Poor Resolution Between Aconitine, Mesaconitine, and Hypaconitine.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mobile Phase Composition | Optimize the gradient elution program. Experiment with different organic modifiers (acetonitrile vs. methanol) and their proportions.[6][14] | Improved separation of the three critical alkaloids. |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous phase. A pH of around 3.0, achieved with additives like phosphoric acid or formic acid, often provides good resolution.[2][6] | Enhanced separation by altering the ionization state of the alkaloids. |
| Suboptimal Column Chemistry | Test different C18 columns from various manufacturers or consider a different stationary phase (e.g., C8, Phenyl). | Identification of a column that provides better selectivity for these compounds. |
| Flow Rate is Too High | Reduce the flow rate to increase the interaction time of the analytes with the stationary phase. | Improved resolution, although with a longer run time. |
| Elevated Column Temperature | Optimize the column temperature. While higher temperatures can improve efficiency, they may decrease resolution for some compounds. | Finding the optimal balance between peak shape and separation. |
Problem 2: Significant Matrix Effects in LC-MS Analysis of Biological Samples.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) with a suitable sorbent (e.g., MCX).[8][18] | Reduction of co-eluting matrix components that cause ion suppression or enhancement. |
| High Concentration of Matrix Components | Dilute the sample extract before injection. This can significantly reduce matrix effects, although it may compromise the limit of detection.[7][9] | A more accurate quantification due to minimized signal suppression or enhancement. |
| Inappropriate Ionization Source Parameters | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize analyte signal and minimize matrix interference. | Improved signal-to-noise ratio and reduced impact of the matrix. |
| Co-elution of Interfering Substances | Modify the chromatographic method to achieve better separation between the alkaloids and the interfering matrix components. | Elution of alkaloids in a cleaner region of the chromatogram, leading to more reliable MS detection. |
| Lack of Internal Standard | Utilize a stable isotope-labeled internal standard that co-elutes with the analyte of interest to compensate for matrix effects. | More accurate and precise quantification by normalizing the analyte response to the internal standard. |
Section 3: Experimental Protocols
Protocol 1: HPLC-DAD Analysis of Aconitum Alkaloids in Herbal Material
This protocol is based on methodologies optimized for the separation of major Aconitum alkaloids.[2][6]
-
Instrumentation: Agilent/HP 1090 series HPLC system with a quaternary pump, guard column, and diode-array detector.[6]
-
Column: Microsorb C18 (25 cm × 4.6 mm i.d., 5 μm).[6]
-
Mobile Phase:
-
Solvent A: Acetonitrile (B52724)
-
Solvent B: 25 mM Triethylamine (TEA) buffer, pH adjusted to 3.0 with phosphoric acid.[2][6]
-
Solvent C: Tetrahydrofuran (THF)[6]
-
-
Gradient Elution:
Time (min) %A %B %C 0 0 90 10 20 6 84 10 | 40 | 26 | 64 | 10 |
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 45°C[6]
-
Detection: 238 nm[6]
-
Sample Preparation:
-
Pulverize dried herbal material and pass through a 0.45 mm sieve.
-
Accurately weigh 1.0 g of the powder.
-
Add 1 mL of 30% aqueous ammonia solution and let stand for 20 minutes.
-
Extract with 20 mL of diethyl ether in an ultrasonic bath for 10 minutes.
-
Allow the mixture to stand for 16 hours and then filter the liquid phase.
-
Evaporate the filtrate to dryness and reconstitute the residue in a mixture of acetonitrile and TEA (75:25, v/v).[6]
-
Protocol 2: UPLC-MS/MS Analysis of Aconitum Alkaloids in Biological Fluids
This protocol is a general guide based on principles from various UPLC-MS methods for Aconitum alkaloid analysis.[14][20][21]
-
Instrumentation: Waters ACQUITY UPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start with a low percentage of Solvent B, ramping up to a high percentage to elute the alkaloids, followed by a re-equilibration step. The exact gradient should be optimized for the specific analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 45°C.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for each alkaloid need to be determined by direct infusion.
-
-
Sample Preparation (using SPE):
-
Condition an MCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[18]
-
Load 4 mL of the pre-treated sample (e.g., urine, serum).
-
Wash the cartridge sequentially with 1 mL of 0.1% acetic acid, 1 mL of methanol, and 1 mL of water.[18]
-
Elute the alkaloids with 2 mL of 5% ammonia in methanol.[18]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the initial mobile phase composition.[18]
-
Section 4: Data and Visualizations
Table 1: Common Adduct Ions of Aconitum Alkaloids in Mass Spectrometry
| Alkaloid Type | Common Adducts in Positive ESI |
| Diester-diterpenoid (e.g., Aconitine) | [M+H]+, [M+Na]+ |
| Monoester-diterpenoid (e.g., Benzoylaconine) | [M+H]+, [M+Na]+ |
| Diterpenoid (e.g., Aconine) | [M+H]+, [M+Na]+ |
Diagram 1: General Workflow for Aconitum Alkaloid Analysis
Caption: A generalized workflow for the analysis of Aconitum alkaloids.
Diagram 2: Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. Study on the Alkaloids in Tibetan Medicine Aconitum pendulum Busch by HPLC–MSn Combined with Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of processing on the alkaloids in Aconitum tubers by HPLC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. brieflands.com [brieflands.com]
- 18. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]
- 21. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 13-Dehydroxyindaconitine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) peak resolution of 13-Dehydroxyindaconitine.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound, offering step-by-step solutions to enhance peak resolution.
Question: My this compound peak is co-eluting with an impurity. How can I improve their separation?
Answer:
Improving the separation of co-eluting peaks requires a systematic approach to modifying your HPLC method. True baseline resolution, where the detector signal returns to the baseline between peaks, is the ultimate goal for accurate quantification.[1] Here are several strategies, starting with the simplest adjustments:
-
Optimize the Mobile Phase Composition: The composition of your mobile phase is a powerful tool for altering selectivity.[1][2]
-
Adjust the Organic Solvent Ratio: If you are using a reversed-phase method (e.g., with a C18 column), slightly decreasing the percentage of the organic solvent (like acetonitrile (B52724) or methanol) will increase the retention time of your analytes, which may improve resolution.[3] Conversely, a slight increase may also alter selectivity enough to resolve the peaks. It is recommended to make small, incremental changes.
-
Change the Organic Solvent: If adjusting the ratio is ineffective, switching the organic modifier can significantly impact selectivity. For instance, if you are using acetonitrile, try substituting it with methanol (B129727) or a mixture of both.[2]
-
Modify the Mobile Phase pH: For ionizable compounds like alkaloids, small adjustments in the pH of the aqueous portion of the mobile phase can dramatically alter retention times and improve separation.[3][4][5] A buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate, can help maintain a stable pH.[6]
-
-
Adjust the Flow Rate: Lowering the flow rate generally enhances peak resolution by allowing more time for the analyte to interact with the stationary phase.[1] However, this will also increase the analysis time.
-
Modify the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and potentially better resolution.[1][7] However, be cautious as excessive heat can degrade some analytes. It is advisable to experiment with temperatures within a range of 30-50°C.[3]
-
Consider a Different Column: If mobile phase and method parameter adjustments are insufficient, changing the stationary phase chemistry may be necessary.
-
Select a Column with a Different Selectivity: If you are using a standard C18 column, consider trying a C8, phenyl, or cyano column. These columns offer different retention mechanisms that can alter the elution order and improve separation.[2][8]
-
Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm) provide higher efficiency and can significantly improve resolution.[1][2][9]
-
Increase Column Length: A longer column provides more theoretical plates, which can lead to better separation, but at the cost of longer run times and higher backpressure.[1][7][8]
-
Question: The peak for this compound is broad, leading to poor resolution. What are the potential causes and solutions?
Answer:
Peak broadening can stem from various factors related to the column, the HPLC system, and the sample itself. Here’s how to troubleshoot this issue:
-
Column-Related Issues:
-
Column Contamination or Aging: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[4][5] Try cleaning the column according to the manufacturer's instructions or replacing it if it is old.
-
Void Formation in the Column: A void at the column inlet can cause peak broadening. This can sometimes be addressed by reversing the column and flushing it with an appropriate solvent.
-
-
System and Method Parameters:
-
High Flow Rate: As mentioned previously, a high flow rate can lead to broader peaks.[1] Try reducing the flow rate.
-
Large Injection Volume or High Sample Concentration: Injecting too large a volume or a highly concentrated sample can overload the column, resulting in broad, asymmetric peaks.[1][4] Reduce the injection volume or dilute your sample.
-
Inappropriate Injection Solvent: The solvent used to dissolve your sample should ideally be weaker than or the same as your mobile phase to avoid peak distortion.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that the connecting tubing is as short and narrow as possible.[7]
Question: I am observing peak tailing for this compound. How can I achieve a more symmetrical peak?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For basic compounds like alkaloids, this can be a common issue.
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of basic compounds, reducing their interaction with residual silanol (B1196071) groups on the silica-based stationary phase and thus minimizing tailing.[8]
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active sites on the stationary phase and improve the peak shape of basic analytes.
-
Employ a Base-Deactivated Column: Many modern columns are specifically designed with end-capping to be "base-deactivated," making them more suitable for the analysis of basic compounds. Consider switching to such a column.
-
Check for Column Contamination: Contaminants on the column can also lead to peak tailing.[5] Ensure your column is clean.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: Based on methods developed for structurally similar aconitine (B1665448) alkaloids, a good starting point would be a reversed-phase HPLC method.[6][10][11]
| Parameter | Suggested Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Ammonium acetate or ammonium bicarbonate buffer (e.g., 10 mM, pH adjusted) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A scout gradient can help determine the optimal range. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm or 254 nm[6] |
| Injection Volume | 5-10 µL |
Q2: How do I prepare my sample of this compound for HPLC analysis?
A2: Proper sample preparation is crucial for good chromatographic results.[1]
-
Dissolution: Dissolve your sample in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition.
-
Filtration: Filter your sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or the HPLC system.[4]
Q3: What is the acceptable resolution (Rs) value for two peaks?
A3: A resolution value (Rs) of 1.5 or greater is generally considered to represent baseline separation, which is ideal for accurate quantification.[12]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor HPLC peak resolution for this compound.
Caption: A workflow for troubleshooting HPLC peak resolution issues.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromtech.com [chromtech.com]
- 10. "HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ACONITINE ALKALOID A" by Dilnoza MUTALOVA, Obidjon JURAEV et al. [cce.researchcommons.org]
- 11. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting DPPH and ABTS Assays
Welcome to the technical support center for antioxidant capacity assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered with DPPH and ABTS assays, particularly focusing on inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
General Issues
Q1: Why are my results inconsistent between the DPPH and ABTS assays?
A1: It is common to see different results between DPPH and ABTS assays for the same sample. This is due to the different chemical principles behind each assay. The DPPH assay primarily measures the capacity of an antioxidant to donate a hydrogen atom, while the ABTS assay involves both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[1][2] Different antioxidant compounds have varying efficiencies in these reactions, leading to different measured capacities.[1] For a comprehensive assessment, it is recommended to use a panel of assays covering different mechanisms.[1]
Q2: My antioxidant sample is colored. How do I prevent this from interfering with the DPPH assay readings?
A2: Colored samples can interfere with the DPPH assay by absorbing light at the same wavelength as the DPPH radical (around 517 nm).[1][3] To correct for this, you must run a sample blank for each concentration of your extract. This blank should contain the sample and the solvent (e.g., methanol) but not the DPPH solution. The absorbance of this sample blank is then subtracted from the absorbance of the corresponding sample reacted with DPPH.[1][3]
DPPH Assay Specific Issues
Q3: I'm observing very low or no antioxidant activity with my sample in the DPPH assay.
A3: This could be due to several factors:
-
Sample Solubility: Your sample may not be fully soluble in the solvent used (typically methanol (B129727) or ethanol).[3][4] Consider using a different solvent or a co-solvent to improve solubility.
-
Slow Reaction Kinetics: Some antioxidants react slowly with the DPPH radical.[5] The standard incubation time (e.g., 30 minutes) may not be sufficient.[5] Try extending the incubation period and taking readings at multiple time points to see if the activity increases.
-
Inappropriate pH: The stability of the DPPH radical is optimal between pH 4 and 8.[6] Acidic conditions can lead to false positive results.[6]
Q4: My DPPH assay results are not reproducible.
A4: Lack of reproducibility can stem from:
-
DPPH Solution Instability: The DPPH radical is sensitive to light and can degrade over time.[3][4] Always prepare fresh DPPH solution and store it in a dark, amber-colored bottle.[3][4]
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and that you are using them correctly to minimize volume errors.[4]
-
Temperature Fluctuations: Significant temperature variations can affect reaction rates.[4] Perform your assays in a temperature-controlled environment.
ABTS Assay Specific Issues
Q5: The absorbance of my ABTS•+ solution is not stable.
A5: The stability of the pre-formed ABTS•+ radical cation is crucial for consistent results.
-
Incomplete Radical Generation: Ensure the ABTS solution is allowed to react with potassium persulfate for a sufficient amount of time (typically 12-16 hours in the dark) to ensure complete generation of the radical cation.[7][8]
-
pH Sensitivity: The ABTS radical cation can be unstable at neutral or alkaline pH.[6] Using a buffer, such as phosphate-buffered saline (PBS) at pH 7.4, can help maintain a stable pH.[5]
-
Dilution Effects: The absorbance of the ABTS•+ solution can be affected by the solvent used for dilution.[9] It is important to be consistent with the solvent used for both the standards and the samples.[10]
Q6: I am observing a biphasic reaction kinetic in my ABTS assay with peptide samples.
A6: Some samples, particularly peptides containing amino acids like tyrosine, tryptophan, and cysteine, can exhibit a biphasic reaction with the ABTS radical.[11][12] This involves a fast initial reaction followed by a slower secondary step.[11][12] The standard short incubation time (6-10 minutes) may not be sufficient for the reaction to reach equilibrium.[11][13] It is recommended to monitor the reaction over a longer period to capture the complete antioxidant activity.
Data Presentation: Key Experimental Parameters
The following tables summarize key quantitative data for the DPPH and ABTS assays to aid in experimental setup and optimization.
Table 1: DPPH Assay Parameters
| Parameter | Recommended Value/Range | Reference |
| Wavelength (λmax) | 515-517 nm | [4][14] |
| DPPH Concentration | 0.1 mM - 100 µM | [1][14] |
| Incubation Time | 15 - 30 minutes (can be longer for slow-reacting compounds) | [4][15] |
| Solvent | Methanol or Ethanol (B145695) | [4][14] |
| Standard | Trolox or Ascorbic Acid | [1] |
Table 2: ABTS Assay Parameters
| Parameter | Recommended Value/Range | Reference |
| Wavelength (λmax) | 734 nm | [7][15] |
| ABTS Concentration | 7 mM (stock solution) | [1][7] |
| Potassium Persulfate | 2.45 mM (stock solution) | [1][7] |
| Incubation Time | 6 - 30 minutes (can be longer for slow-reacting compounds) | [1][15] |
| Solvent | Ethanol, Methanol, or Buffered solutions (e.g., PBS pH 7.4) | [5][7] |
| Standard | Trolox | [7] |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample, standard, or methanol (for the blank) to the respective wells.[3]
-
To correct for sample color, add 20 µL of the sample to separate wells, followed by 180 µL of methanol (these are the sample blanks).[1]
-
Add 180 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.[3]
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] x 100
-
Plot the % Inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[1]
-
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[1][7]
-
To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.[7][8]
-
Before use, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15][16]
-
-
Assay Procedure (96-well plate format):
-
Calculation:
-
Calculate the percentage of inhibition similar to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
-
Visualizations
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimized DPPH assay in a detergent-based buffer system for measuring antioxidant activity of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS analysis of 13-Dehydroxyindaconitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 13-Dehydroxyindaconitine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantification.[2][3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment.[4] For a quantitative assessment, the matrix factor (MF) should be calculated. This is done by comparing the peak area of this compound in a standard solution to the peak area of a post-extraction spike in a blank matrix sample. An MF value significantly different from 1 indicates the presence of matrix effects.[2]
Q3: What are the primary causes of matrix effects in the LC-MS analysis of this compound from biological samples?
A3: The primary causes of matrix effects in biological samples like plasma or serum are co-eluting endogenous components. Phospholipids are a major contributor to matrix-induced ion suppression because they are abundant in cell membranes and often co-extract with the analyte of interest during sample preparation.[5] Other substances like salts, proteins, and metabolites can also compete with this compound for ionization, leading to inaccurate results.[1]
Q4: What is a stable isotope-labeled (SIL) internal standard, and why is it recommended for the analysis of this compound?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., Deuterium, Carbon-13).[6] SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical chemical and physical properties to the analyte.[7] This means they co-elute with the analyte and experience the same degree of matrix effects, allowing for accurate correction of any signal suppression or enhancement.[2][7] While a specific SIL internal standard for this compound may not be commercially available, using a closely related deuterated analogue of another Aconitum alkaloid can also provide good compensation for matrix effects.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor peak shape or peak splitting for this compound | Co-eluting matrix components interfering with chromatography. | 1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, and flow rate to improve separation between this compound and interfering peaks.[1] 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interferences.[1] |
| Inconsistent and irreproducible quantitative results | Significant and variable matrix effects between samples. | 1. Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects. If a SIL standard for this compound is unavailable, use a close structural analog.[2][7] 2. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.[1] |
| Low signal intensity or complete signal suppression of this compound | Severe ion suppression due to high concentrations of co-eluting matrix components, particularly phospholipids. | 1. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation, such as using specialized SPE cartridges or plates.[5] 2. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4] |
| High background noise in the chromatogram | Incomplete removal of matrix components during sample preparation. | 1. Evaluate Different Sample Preparation Techniques: Compare the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for your specific matrix.[1][8] 2. Optimize SPE Protocol: If using SPE, experiment with different sorbents, wash solutions, and elution solvents to achieve a cleaner extract. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method for removing the majority of proteins from plasma or serum samples.
Materials:
-
Plasma/serum sample
-
Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH), chilled
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of chilled acetonitrile or methanol.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique that can provide a cleaner extract than PPT.
Materials:
-
Plasma/serum sample
-
Methyl tert-butyl ether (MTBE) or Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To 200 µL of plasma/serum sample, add 600 µL of methyl tert-butyl ether.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup by utilizing specific sorbent chemistries to retain the analyte while washing away interferences.
Materials:
-
Plasma/serum sample
-
SPE cartridge (e.g., C18 or mixed-mode cation exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile)
-
SPE manifold
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma/serum sample onto the cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute this compound with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of Aconitum alkaloids in biological matrices, which can be considered as a reference for methods involving this compound.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 85 - 95 | 70 - 90 | > 90 |
| Matrix Effect (%) | 85 - 115 | 90 - 110 | 95 - 105 |
| Precision (%RSD) | < 15 | < 10 | < 10 |
| Accuracy (%) | 85 - 115 | 90 - 110 | 95 - 105 |
Data is generalized from typical performance of these methods for similar analytes.
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Sensitive determination of three aconitum alkaloids and their metabolites in human plasma by matrix solid-phase dispersion with vortex-assisted dispersive liquid-liquid microextraction and HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. scielo.br [scielo.br]
- 8. Development and validation of a highly sensitive UPLC-MS/MS method for simultaneous determination of aconitine, mesaconitine, hypaconitine, and five of their metabolites in rat blood and its application to a pharmacokinetics study of aconitine, mesaconitine, and hypaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 13-Dehydroxyindaconitine during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 13-Dehydroxyindaconitine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a C19-diterpenoid alkaloid, a natural compound often isolated from plants of the Aconitum genus. Like other aconitine-type alkaloids, it possesses significant biological activity, including antioxidant and anti-inflammatory effects. However, its complex structure, featuring ester linkages, makes it susceptible to degradation, which can lead to a loss of bioactivity and the formation of less potent or inactive byproducts.[1][2][3][4][5] Ensuring the stability of this compound during sample preparation is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound, similar to other aconitine-type alkaloids, is hydrolysis . This process involves the cleavage of the ester bonds at the C-8 and C-14 positions of the diterpenoid skeleton.[1][6][7][8] This hydrolysis results in the formation of monoester derivatives (like benzoylaconines) and eventually non-esterified aconine (B1215550) alkaloids, which exhibit significantly lower toxicity and different biological activities.[6][7][9] Other potential degradation pathways include oxidation and thermal degradation.[2][10][11]
Q3: What are the key factors that influence the degradation of this compound?
A3: The main factors that accelerate the degradation of this compound are:
-
pH: Aconitine-type alkaloids are known to be unstable in alkaline solutions, which promote rapid hydrolysis of the ester linkages.[12] They are also acid-labile.[13]
-
Temperature: Elevated temperatures significantly increase the rate of both hydrolysis and thermal degradation.[11][13][14]
-
Solvent: The choice of solvent can impact stability. For instance, some aconitine (B1665448) alkaloids have shown instability in methanol (B129727) and ethanol (B145695).[12]
-
Presence of Water: As hydrolysis is a major degradation pathway, the presence of water, especially at non-neutral pH and elevated temperatures, is a critical factor.[6][7]
-
Enzymatic Activity: If working with crude plant extracts or biological matrices, endogenous enzymes like esterases can contribute to the hydrolysis of the compound.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation during extraction: Use of high temperatures or inappropriate solvents. | Employ cold extraction methods (e.g., maceration at room temperature). Use neutral, aprotic solvents where possible. If using alcohols like methanol or ethanol, minimize extraction time and temperature.[2][12] |
| Incomplete extraction: Insufficient solvent volume or extraction time. | Optimize the solid-to-liquid ratio and the duration and frequency of extraction steps. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Hydrolysis: Exposure to alkaline or strongly acidic conditions, or prolonged exposure to water.[6][7][15] | Maintain a neutral or slightly acidic pH (around 6.0-7.0) throughout the sample preparation process.[15] Use buffers if necessary and work quickly to minimize contact time with aqueous solutions. |
| Thermal degradation: Use of high temperatures during solvent evaporation or other steps. | Use a rotary evaporator at low temperatures (e.g., <40°C) for solvent removal. Lyophilization (freeze-drying) is a preferable alternative for removing aqueous solvents. | |
| Inconsistent quantitative results between sample replicates. | Variable degradation: Inconsistent timing of sample processing steps or temperature fluctuations. | Standardize all sample preparation steps, ensuring consistent timing and temperature control for all samples. Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions. |
| Sample Adsorption: The compound may adsorb to the surface of glassware or plasticware. | Use silanized glassware or low-adsorption plasticware. | |
| Loss of compound during purification steps (e.g., column chromatography). | On-column degradation: The stationary phase (e.g., silica (B1680970) gel) can have acidic or basic sites that promote degradation. | Use neutral stationary phases like deactivated silica gel or consider alternative purification techniques such as preparative HPLC with a neutral mobile phase. |
| Co-elution with interfering substances. | Optimize the chromatographic conditions (mobile phase composition, gradient, column type) to achieve better separation. |
Experimental Protocols
1. Cold Solvent Extraction of this compound from Plant Material
This protocol is designed to minimize degradation during the initial extraction phase.
-
Objective: To extract this compound from dried and powdered plant material while minimizing hydrolysis and thermal degradation.
-
Methodology:
-
Weigh the powdered plant material and place it in an Erlenmeyer flask.
-
Add methanol or ethanol at a 1:10 solid-to-solvent ratio (w/v).[2]
-
Seal the flask and macerate the mixture at room temperature (20-25°C) for 24-48 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
The resulting crude extract can be stored at -20°C for further purification.
-
2. Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol provides a method for cleaning up extracts before analytical determination, which can reduce matrix effects and remove substances that might promote degradation.
-
Objective: To purify this compound from a crude extract and minimize degradation.
-
Methodology:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Dissolve the crude extract in a minimal amount of the appropriate solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-to-moderate polarity solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound with a higher polarity solvent (e.g., 80-100% methanol).
-
Collect the eluate and evaporate the solvent under a gentle stream of nitrogen or at low temperature using a rotary evaporator.
-
Reconstitute the sample in a suitable solvent for analysis (e.g., mobile phase for HPLC).
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the handling of this compound.
Caption: Degradation pathways of this compound and influencing factors.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 2. This compound | Benchchem [benchchem.com]
- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Studies on hydrolysis of aconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
stability of 13-Dehydroxyindaconitine in different solvents and pH conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of 13-Dehydroxyindaconitine in various solvents and under different pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As a C19-diterpenoid alkaloid, this compound is susceptible to hydrolysis of its ester groups at the C8 and C14 positions. The primary degradation pathway involves the cleavage of the C8-acetyl and C14-benzoyl esters, leading to the formation of less toxic monoester and amine-diterpenoid alkaloids. This hydrolysis is significantly influenced by pH and temperature.
Q2: How does pH affect the stability of this compound?
A2: this compound exhibits pH-dependent stability. It is most stable in acidic to neutral conditions (pH 4-7) and becomes increasingly unstable as the pH becomes more alkaline. In strongly alkaline solutions, rapid hydrolysis of the ester linkages can be expected.
Q3: What solvents are recommended for storing and handling this compound?
A3: For short-term storage and preparation of analytical standards, anhydrous methanol (B129727) and acetonitrile (B52724) are recommended. These solvents minimize hydrolysis. For biological assays, stock solutions in organic solvents should be diluted into aqueous buffers immediately before use to minimize degradation. Long-term storage of solutions is not recommended.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks are likely degradation products. This can be caused by:
-
Non-anhydrous solvents: Traces of water can lead to hydrolysis.
-
pH of the mobile phase: An alkaline mobile phase can cause on-column degradation.
-
Sample preparation: Prolonged exposure to aqueous solutions or elevated temperatures during sample processing can induce degradation.
-
Improper storage: Storing stock solutions at room temperature or in the light can accelerate degradation.
Q5: How can I prevent the degradation of this compound during my experiments?
A5: To minimize degradation, follow these precautions:
-
Use high-purity, anhydrous solvents.
-
Prepare solutions fresh and use them immediately.
-
If aqueous solutions are necessary, use buffers in the acidic to neutral pH range.
-
Protect solutions from light and store them at low temperatures (e.g., -20°C) for short periods.
-
For quantitative analysis, ensure your analytical method is stability-indicating.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound purity over a short period in solution. | Hydrolysis due to the presence of water in the solvent. | Use fresh, anhydrous solvents (e.g., methanol, acetonitrile). Prepare solutions immediately before use. |
| Inconsistent results in biological assays. | Degradation of the compound in the aqueous assay buffer. | Prepare a concentrated stock solution in an anhydrous organic solvent and dilute it into the aqueous buffer immediately prior to the experiment. Run a time-course experiment to assess stability in the final assay medium. |
| Appearance of new peaks during HPLC analysis. | On-column degradation or degradation in the autosampler. | Ensure the mobile phase is not alkaline. Keep the autosampler temperature low. Analyze samples promptly after placing them in the autosampler. |
| Low recovery of the compound after extraction. | Degradation during extraction steps, especially if aqueous basic solutions are used. | Avoid using strong bases during extraction. If necessary, work at low temperatures and minimize the exposure time. |
Stability Data
The stability of this compound is influenced by the solvent system and pH. The following tables summarize the expected stability based on data from closely related aconitine (B1665448) alkaloids.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Expected Recovery (%) | Primary Degradation Products |
| Anhydrous Methanol | >98% | Minimal |
| Anhydrous Acetonitrile | >98% | Minimal |
| Water (pH 7.0) | 85-95% | Monoester and amine-diterpenoid alkaloids |
| 50% Methanol in Water (pH 7.0) | 90-97% | Monoester and amine-diterpenoid alkaloids |
| 50% Acetonitrile in Water (pH 7.0) | 90-97% | Monoester and amine-diterpenoid alkaloids |
Table 2: pH-Dependent Stability of this compound in Aqueous Solution at Room Temperature (25°C) over 24 hours
| pH | Expected Recovery (%) | Relative Degradation Rate |
| 3.0 | >95% | Very Low |
| 5.0 | >95% | Very Low |
| 7.0 | 85-95% | Moderate |
| 9.0 | <70% | High |
| 11.0 | <40% | Very High |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in anhydrous methanol.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to a final concentration of 100 µg/mL for analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 4 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase to a final concentration of 100 µg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase to a final concentration of 100 µg/mL for analysis.
-
-
Thermal Degradation:
-
Evaporate 1 mL of the stock solution to dryness under a gentle stream of nitrogen.
-
Place the solid residue in an oven at 105°C for 48 hours.
-
Reconstitute in mobile phase to a final concentration of 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) and visible light for a period sufficient to produce degradation (e.g., as per ICH Q1B guidelines).
-
Analyze the solution directly.
-
-
Analysis: Analyze all samples using a validated stability-indicating UPLC-MS/MS method.
Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and its Degradation Products
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+). Monitor for the parent ion of this compound and its expected degradation products (hydrolyzed forms).
Visualizations
Caption: Hydrolysis Pathway of this compound
Caption: Forced Degradation Experimental Workflow
Technical Support Center: Purity Assessment of 13-Dehydroxyindaconitine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control methods for assessing the purity of 13-Dehydroxyindaconitine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment crucial?
A1: this compound is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] It is investigated for various potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.[1] Purity assessment is critical to ensure the safety, efficacy, and reproducibility of research and development activities involving this compound. Impurities can have their own pharmacological or toxicological effects, potentially confounding experimental results and posing safety risks.
Q2: Which analytical technique is most suitable for determining the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for the routine purity assessment of this compound and other aconitine-type alkaloids.[2][3][4] It offers a good balance of specificity, sensitivity, and accessibility. For more detailed impurity profiling and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3][5]
Q3: What are the key parameters for developing a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and potential impurities. Key development and validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Q4: What are the expected degradation pathways for this compound?
A4: Diterpenoid alkaloids like this compound are susceptible to degradation under various stress conditions. Expected degradation pathways include:
-
Hydrolysis: The ester groups in the molecule are prone to hydrolysis under acidic or basic conditions.
-
Oxidation: The molecule can be oxidized, potentially at the nitrogen atom of the amino group or at other susceptible sites.[6][7]
-
Thermal Degradation: High temperatures can lead to various degradation reactions.
-
Photodegradation: Exposure to light can cause degradation.
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High Backpressure | 1. Blockage in the system (e.g., column frit, tubing, guard column). 2. Particulate matter from the sample or mobile phase. 3. Mobile phase precipitation. | 1. Systematically disconnect components (start from the detector and move backward) to identify the source of the blockage. 2. Filter all samples and mobile phases through a 0.45 µm filter. 3. Ensure mobile phase components are miscible and salts are fully dissolved. Flush the system with a solvent in which the salts are soluble. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or detector cell. 3. Leaking pump seals or fittings. 4. Column temperature fluctuations. | 1. Degas the mobile phase and purge the pump. 2. Use fresh, high-purity solvents. Flush the detector cell with a strong solvent like isopropanol. 3. Inspect for leaks and tighten or replace fittings and seals as necessary. 4. Use a column oven to maintain a stable temperature. |
| Peak Tailing | 1. Secondary interactions with the column stationary phase (silanol groups). 2. Column overload. 3. Dead volume in the system (e.g., from improper tubing connections). | 1. Use a high-purity silica (B1680970) column. Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase to mask silanol (B1196071) interactions. 2. Reduce the injection volume or sample concentration. 3. Ensure all fittings are properly connected and tubing has the correct internal diameter. |
| Split Peaks | 1. Clogged inlet frit of the column. 2. Sample solvent incompatible with the mobile phase. 3. Column contamination or degradation. | 1. Back-flush the column (if recommended by the manufacturer) or replace the frit. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Wash the column with a strong solvent or replace the column. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in flow rate. 3. Column temperature changes. 4. Column aging. | 1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Check for leaks in the pump and ensure check valves are functioning correctly. 3. Use a column oven. 4. Equilibrate the column thoroughly before each run. If retention times continue to shift, the column may need to be replaced. |
Experimental Protocols
Proposed HPLC Method for Purity Assessment
This method is a starting point and should be optimized and validated for your specific application. It is based on methods used for the analysis of related aconitine (B1665448) alkaloids.
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 10 mM ammonium (B1175870) bicarbonate buffer (pH adjusted to 9.5 with ammonia (B1221849) solution) in a gradient elution. |
| Gradient Program | Start with 30% Acetonitrile, increase to 70% over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the this compound sample in methanol (B129727) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Forced Degradation Study Protocol
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 4 hours. |
| Thermal Degradation | Expose the solid sample to 105 °C for 24 hours. |
| Photolytic Degradation | Expose the solid sample to UV light (254 nm) for 24 hours. |
Analyze all stressed samples using the proposed HPLC method to check for the separation of the main peak from any degradation product peaks.
Visualizations
Caption: Workflow for the purity assessment of this compound by HPLC.
Caption: A logical troubleshooting workflow for common HPLC issues.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hidden aconite poisoning: identification of yunaconitine and related aconitum alkaloids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
common pitfalls in the quantification of diterpenoid alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common pitfalls during the quantification of diterpenoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in diterpenoid alkaloid quantification?
A1: The most significant pitfalls in the quantification of diterpenoid alkaloids arise from four main areas:
-
Sample Extraction and Preparation: Inefficient extraction can lead to low recovery of the target alkaloids. The complex structures of diterpenoid alkaloids necessitate careful selection of extraction methods and solvents. Additionally, these compounds can be unstable under certain pH and temperature conditions, leading to degradation during sample preparation.
-
Chromatographic Separation: The structural complexity and the presence of numerous isomers make achieving good chromatographic resolution challenging. Issues such as peak tailing and co-elution with matrix components are common.
-
Mass Spectrometric Detection: Matrix effects, including ion suppression or enhancement, are a major hurdle in LC-MS-based quantification, leading to inaccurate results.[1][2][3]
-
Availability of Reference Standards: The vast diversity of diterpenoid alkaloids means that certified reference standards are often not commercially available, complicating accurate quantification.
Q2: How does the choice of extraction method affect the quantification of diterpenoid alkaloids?
A2: The extraction method significantly impacts the recovery and, therefore, the quantification of diterpenoid alkaloids. Different techniques vary in their efficiency. For instance, refluxing with an acidic alcohol solution has shown high extraction efficiency for aconitine (B1665448) from Aconitum szechenyianum.[4] In contrast, sonication with 0.05 M HCl can yield very high concentrations of aconitine from Aconitum chasmanthum.[4] The choice of solvent and pH is also critical and should be optimized for the specific alkaloids of interest.[5]
Q3: What is the matrix effect, and how does it impact the analysis of diterpenoid alkaloids?
A3: The matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][3] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate quantification.[1][2] Electrospray ionization (ESI) is particularly susceptible to matrix effects.[1][3] In the analysis of diterpenoid alkaloids from complex biological or plant matrices, endogenous components like phospholipids (B1166683) and salts can interfere with the ionization process.[6]
Q4: My HPLC chromatogram shows significant peak tailing for my target diterpenoid alkaloid. What could be the cause?
A4: Peak tailing in the HPLC analysis of alkaloids is a common issue and can be caused by several factors:
-
Secondary Interactions: Alkaloids, being basic compounds, can interact with residual acidic silanol (B1196071) groups on the surface of C18 columns, leading to tailing.[7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[9][10]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the alkaloid, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[8]
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can also cause peak tailing.[9][10]
Q5: How can I ensure the stability of diterpenoid alkaloids during sample preparation and storage?
A5: Diterpenoid alkaloids, particularly diester-diterpenoid alkaloids like aconitine, can be susceptible to hydrolysis, especially in alkaline conditions.[11] It is crucial to control the pH and temperature throughout the extraction and analysis process. For storage, freezing samples at -20°C is generally recommended to prevent degradation.[12] Stability studies should be performed to assess the analyte's stability in the sample matrix under the specific storage and handling conditions of the experiment.[11][13]
Troubleshooting Guides
Guide 1: Inaccurate Quantification due to Matrix Effects
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor reproducibility of results between samples. | Matrix Effect (Ion Suppression/Enhancement): Co-eluting matrix components are interfering with the ionization of the target analyte.[1][3] | 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[2] Alternatively, compare the response of the analyte in a clean solvent versus a matrix extract.[14] 2. Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components.[3][15] 3. Modify Chromatographic Conditions: Adjust the HPLC gradient to separate the analyte from the interfering matrix components.[2] 4. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[16] 5. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[17] |
| Lower than expected recovery. | Inefficient Extraction: The chosen extraction method or solvent is not effectively extracting the diterpenoid alkaloids from the sample matrix. | 1. Optimize Extraction Solvent: Test different solvents and solvent mixtures (e.g., methanol, ethanol, acidified alcohol) to find the optimal conditions for your target alkaloids.[5][18] 2. Compare Extraction Techniques: Evaluate different extraction methods such as ultrasonication, reflux, or pressurized liquid extraction for higher efficiency.[4][19] |
Guide 2: Poor Chromatographic Peak Shape
| Symptom | Possible Cause | Troubleshooting Steps |
| Tailing peaks for basic diterpenoid alkaloids. | Secondary Interactions with Silanol Groups: The basic nitrogen atom in the alkaloid interacts with acidic silanol groups on the silica-based column.[7][8] | 1. Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., using formic acid or acetic acid) to protonate the silanol groups and reduce interactions.[7] 2. Use a Base-Deactivated Column: Employ a column with end-capping or a different stationary phase chemistry designed to minimize silanol interactions.[8] 3. Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites. |
| Broad or split peaks. | Column Degradation or Contamination: The column performance has deteriorated due to contamination or loss of stationary phase. | 1. Flush the Column: Wash the column with a strong solvent to remove contaminants.[9] 2. Replace the Guard Column: If using a guard column, replace it as it may be clogged.[10] 3. Replace the Analytical Column: If the problem persists, the analytical column may need to be replaced. |
Data Presentation
Table 1: Comparison of Extraction Methods for Aconitine
| Plant Species | Extraction Method | Aconitine Content (µg/g) | Reference |
| Aconitum szechenyianum | Refluxed acidic alcohol | 331.7 - 1700 | [4] |
| Aconitum pendulum | Refluxed acidic alcohol | 296.3 | [4] |
| Aconitum chasmanthum | Sonication with 0.05 M HCl | 7800 - 8100 | [4] |
Experimental Protocols
Protocol 1: General Extraction of Diterpenoid Alkaloids from Plant Material
This protocol is a general guideline and should be optimized for the specific plant material and target alkaloids.
-
Sample Preparation: Air-dry the plant material (e.g., roots) and grind it into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of an acidic alcohol solution (e.g., 85:15 ethanol:0.1 M HCl, v/v).[5]
-
Extract using one of the following methods:
-
Ultrasonication: Sonicate for 30 minutes at room temperature. Repeat the extraction twice more with fresh solvent.
-
Reflux: Reflux the mixture for 1 hour.[5] Repeat the extraction twice more with fresh solvent.
-
-
-
Filtration and Concentration:
-
Combine the extracts and filter them.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Acid-Base Partitioning (Cleanup):
-
Dissolve the crude extract in 10 mL of 0.1 M HCl.
-
Wash the acidic solution with 10 mL of dichloromethane (B109758) three times to remove neutral and acidic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) water.[20]
-
Extract the alkaloids into 10 mL of dichloromethane three times.
-
Combine the organic layers and evaporate to dryness.
-
-
Reconstitution: Reconstitute the final extract in a suitable solvent (e.g., methanol) for LC-MS analysis.
Protocol 2: Assessment of Matrix Effect by Post-Column Infusion
-
System Setup:
-
Set up the LC-MS system with the analytical column.
-
Use a T-connector to introduce a constant flow of a standard solution of the diterpenoid alkaloid into the LC eluent stream after the column and before the MS inlet.
-
-
Infusion:
-
Infuse a standard solution of the analyte at a constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal in the mass spectrometer.
-
-
Injection:
-
Inject a blank matrix extract (prepared using the same method as the samples but without the analyte).
-
-
Data Analysis:
-
Monitor the baseline signal of the analyte. Any significant drop in the signal indicates ion suppression, while a significant increase indicates ion enhancement at the retention time of the co-eluting matrix components.[2]
-
Visualizations
Caption: General workflow for the quantification of diterpenoid alkaloids.
Caption: Troubleshooting workflow for matrix effects in LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Study on the optimum extracting conditions of total alkaloids and aconitine in Aconitum szechenyianum Gay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. jocpr.com [jocpr.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. scielo.br [scielo.br]
enhancing the sensitivity of 13-Dehydroxyindaconitine detection in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the sensitivity of 13-Dehydroxyindaconitine detection in complex mixtures. The information herein is designed to address common experimental challenges and provide a framework for developing highly sensitive analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in complex biological matrices?
A1: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is currently the most sensitive and selective method for the determination of this compound and other aconitum alkaloids in complex mixtures such as plasma, urine, and herbal extracts.[1][2][3][4][5][6] This technique offers excellent specificity by utilizing multiple reaction monitoring (MRM) to filter out background noise, and high sensitivity, with reported limits of detection (LOD) in the low ng/mL to pg/mL range for similar alkaloids.[1][7]
Q2: How can I improve the ionization efficiency of this compound in the mass spectrometer?
A2: To enhance the ionization of this compound, which is an alkaloid, operating in the positive ion mode is generally much more effective.[3] The addition of a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can significantly improve the protonation of the analyte, leading to a stronger signal.[3][8] Acetonitrile (B52724) is often preferred over methanol (B129727) in the mobile phase as it can yield a higher signal-to-noise ratio.[3] Optimization of MS parameters, including desolvation temperature, source temperature, capillary and cone voltages, and gas flow rates, is also critical for maximizing signal intensity.[3]
Q3: What are matrix effects, and how can they be minimized when analyzing this compound?
A3: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[9][10][11][12] This can lead to inaccurate and irreproducible results. To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Use of solid-phase extraction (SPE) is highly recommended for cleaning up complex samples like plasma and urine.[4][9] Protein precipitation is a simpler but less clean method that may be suitable for some applications.[6]
-
Chromatographic Separation: Optimizing the UPLC method to achieve good separation between this compound and interfering matrix components is crucial.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects.
-
Ionization Source Selection: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds.[9]
Q4: What are the key considerations for sample preparation of this compound from biological fluids?
A4: The goal of sample preparation is to extract this compound from the matrix while removing interfering substances. For biological fluids like blood and urine, a common and effective method involves solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.[4] A general procedure includes sample loading, washing to remove interfering compounds, and eluting the analyte. Protein precipitation with acetonitrile or methanol is a faster but less clean alternative.[6] It is important to evaporate the solvent from the final extract and reconstitute it in a solvent compatible with the initial mobile phase to ensure good peak shape.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization parameters. 2. Inefficient extraction from the sample matrix. 3. Ion suppression due to matrix effects.[10] 4. Degradation of the analyte. | 1. Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows). Ensure the mobile phase contains an additive like formic acid to promote protonation.[3] 2. Evaluate and optimize the sample preparation method (e.g., try a different SPE sorbent, adjust pH during extraction). 3. Improve sample cleanup, enhance chromatographic separation, or use a matrix-matched calibration curve. 4. Ensure proper storage of samples and standards. |
| Poor Peak Shape (Tailing or Fronting) | 1. Mismatch between injection solvent and mobile phase. 2. Column overload. 3. Secondary interactions with the column. 4. Column contamination or degradation. | 1. The injection solvent should be weaker than or similar in composition to the initial mobile phase. 2. Reduce the injection volume or dilute the sample. 3. Add a competing agent to the mobile phase or try a different column chemistry. 4. Flush the column with a strong solvent. If the problem persists, replace the column. |
| High Background Noise | 1. Contaminated mobile phase or LC-MS system. 2. Insufficiently selective MS/MS transition. 3. Matrix interferences. | 1. Use high-purity solvents and additives. Flush the system thoroughly. 2. Select a more specific and intense MRM transition for this compound. 3. Improve sample preparation to remove more of the matrix components. |
| Inconsistent Results / Poor Reproducibility | 1. Variability in sample preparation. 2. Fluctuation in LC-MS system performance. 3. Unstable ionization. 4. Matrix effects varying between samples.[9] | 1. Ensure consistent execution of the sample preparation protocol. Use an internal standard to correct for variations. 2. Perform system suitability tests before each run. 3. Check for a stable spray in the ion source. Clean the source if necessary. 4. Employ a robust sample cleanup method and use a stable isotope-labeled internal standard if available. |
Data Presentation
Table 1: UPLC-MS/MS Method Parameters for Aconitum Alkaloid Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of target analyte from interferences |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Reported Performance Data for Aconitum Alkaloid Analysis in Biological Matrices
| Analyte(s) | Matrix | Method | LOQ | Recovery | Reference |
| Aconitine, Mesaconitine, Hypaconitine | Whole Blood, Urine | EME-LC-MS/MS | 0.005 - 0.228 ng/mL | 72% - 103% | [1] |
| Aconitine, Mesaconitine, Hypaconitine | Blood, Urine | HPLC | ~2.75 ng/mL | Not Reported | [4] |
| Six Aconitum Alkaloids | Herbal Medicine | UPLC-MS | 1.20 - 4.28 ng/mL | 99.7% - 101.7% | [3] |
| Aconitum Alkaloids | Human Fluids | GC-SIM | 10 pg (absolute) | 83% - 93% | [7] |
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of aconitum alkaloids from biological fluids and may require optimization for this compound.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 1 mL of the biological sample (e.g., plasma, urine) with 1 mL of 4% phosphoric acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject 5 µL of the reconstituted sample onto a C18 UPLC column.
-
Perform a gradient elution using 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B. A typical gradient might start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) by infusing a standard solution of this compound.
-
Determine the precursor ion ([M+H]⁺) for this compound in a full scan mode.
-
Identify the most abundant and specific product ions by fragmenting the precursor ion.
-
Set up the MRM transitions for quantification and confirmation.
-
Visualizations
References
- 1. Determination of aconitum alkaloids in acute poisoning case by electromembrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of Aconitum alkaloids in blood and urine samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. dovepress.com [dovepress.com]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Robust Analysis of 13-Dehydroxyindaconitine: A Validated HPLC-UV Method vs. Non-Validated Approaches
For researchers, scientists, and drug development professionals, the accurate quantification of natural products is paramount. This guide provides a detailed comparison between a fully validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 13-Dehydroxyindaconitine, a diterpenoid alkaloid with antioxidant properties, and the pitfalls of relying on non-validated analytical approaches. By presenting clear experimental protocols, performance data, and workflow visualizations, this guide underscores the importance of method validation for ensuring data integrity and reproducibility.
This compound is a naturally occurring alkaloid found in species of the Aconitum genus.[1] As with many complex natural products, its quantification can be challenging. While various analytical techniques exist, HPLC with UV detection remains a widely accessible and reliable method. However, the reliability of the data generated is entirely dependent on the thoroughness of the method's validation.
The Foundation of Reliable Data: A Validated HPLC-UV Method
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. This involves a series of experiments to assess its performance characteristics. Below is a summary of the validation parameters for a hypothetical, yet representative, HPLC-UV method for this compound analysis, based on established practices for similar diterpenoid alkaloids.[2][3]
Hypothetical Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in Water; B: Acetonitrile |
| Gradient | 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Performance Data of the Validated Method
The following tables summarize the expected outcomes from a comprehensive validation study, demonstrating the method's reliability.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1254 | - |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 5 (Low) | 99.2 | 1.5 | 98.0 - 102.0% Recovery; RSD ≤ 2.0% |
| 50 (Medium) | 100.5 | 0.8 | 98.0 - 102.0% Recovery; RSD ≤ 2.0% |
| 90 (High) | 99.8 | 1.1 | 98.0 - 102.0% Recovery; RSD ≤ 2.0% |
Table 3: Precision
| Precision Level | Concentration (µg/mL) | RSD (%) | Acceptance Criteria |
| Repeatability (Intra-day) | 50 | 0.9 | RSD ≤ 2.0% |
| Intermediate Precision (Inter-day) | 50 | 1.3 | RSD ≤ 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/mL) | Method |
| LOD | 0.15 | Signal-to-Noise Ratio of 3:1 |
| LOQ | 0.50 | Signal-to-Noise Ratio of 10:1 |
The Risks of Non-Validated Methods
Table 5: Validated HPLC Method vs. Non-Validated Approach
| Feature | Validated HPLC Method | Non-Validated Approach |
| Data Reliability | High; documented evidence of accuracy, precision, and linearity. | Low; performance characteristics are unknown. |
| Reproducibility | High; detailed protocol allows for consistent results across different labs and analysts. | Low; lack of a defined and tested protocol leads to high variability. |
| Regulatory Compliance | Meets requirements for GMP, GLP, and regulatory submissions. | Unsuitable for regulatory purposes. |
| Specificity | Confirmed ability to differentiate the analyte from interferences. | Potential for inaccurate results due to co-eluting impurities. |
| Error Identification | Robustness testing identifies potential sources of variability. | Unexpected results are difficult to troubleshoot. |
Experimental Protocols
A detailed methodology is crucial for the successful implementation and transfer of an analytical method.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.
Sample Preparation
-
Extraction: For plant material, a suitable extraction method (e.g., ultrasonication with methanol) followed by filtration is necessary.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the validated linear range of the method.
Validation Experiments
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²) and regression equation.
-
Accuracy: Spike a blank matrix with known concentrations of this compound at three levels (low, medium, and high). Analyze these samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate samples at a medium concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD & LOQ: Determine the concentrations that produce a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Specificity: Analyze a blank matrix and a spiked sample to ensure no interfering peaks are present at the retention time of this compound.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
References
A Comparative Analysis of the Antioxidant Activity of 13-Dehydroxyindaconitine and Other Aconitum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of 13-Dehydroxyindaconitine and other alkaloids derived from the Aconitum genus. The information presented herein is supported by available experimental data and is intended to inform further research and drug development endeavors in the field of natural product-based therapeutics.
Introduction to Aconitum Alkaloids and Oxidative Stress
The Aconitum genus, commonly known as monkshood or wolfsbane, is a rich source of structurally diverse diterpenoid alkaloids. These compounds have been a cornerstone of traditional medicine for centuries, employed for their analgesic, anti-inflammatory, and cardiotonic properties. However, their therapeutic application is often limited by their inherent toxicity.
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage by scavenging free radicals or by bolstering the endogenous antioxidant defense systems. This has led to a growing interest in the antioxidant potential of natural products, including Aconitum alkaloids.
This compound is a C19-diterpenoid alkaloid that has been identified as possessing antioxidant properties. This guide aims to contextualize its activity by comparing it with other classes and specific examples of Aconitum alkaloids.
Mechanisms of Antioxidant Action
Aconitum alkaloids appear to exert their antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging and Metal Ion Chelation: Some Aconitum alkaloids can directly neutralize free radicals. More specifically, certain C19-diterpenoid alkaloids, including the class to which this compound belongs, are suggested to act as secondary antioxidants. Their primary mode of action in this context is believed to be the chelation of metal ions, such as ferrous iron (Fe²⁺), which are catalysts in the formation of highly reactive hydroxyl radicals. By binding to these metal ions, the alkaloids prevent them from participating in oxidative reactions. For instance, studies on alkaloids from Aconitum handelianum have indicated that denudatine-type C20-diterpenoid alkaloids and benzyltetrahydroisoquinoline alkaloids exhibit significant antioxidant activities, while aconitine-type C19-diterpenoid alkaloids are noted for their metal-binding effects.[1][2]
-
Upregulation of Endogenous Antioxidant Systems: A more indirect but potent antioxidant mechanism involves the activation of cellular signaling pathways that lead to the expression of a suite of antioxidant and detoxification enzymes. Several Aconitum alkaloids, including aconitine, benzoylaconine, and aconine, have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[3][4] Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the ARE in the promoter region of genes encoding for protective proteins.
Comparative Antioxidant Activity
Direct quantitative antioxidant data for this compound from standardized assays such as DPPH, ABTS, or FRAP is not extensively available in the current body of scientific literature. However, a study on the C19-diterpenoid alkaloids isolated from the aerial parts of Aconitum laeve Royle provides valuable comparative data for this class of compounds using the DPPH radical scavenging assay.[5][6]
| Alkaloid (from A. laeve) | Type | DPPH Radical Scavenging Activity (%) at 1 mM |
| Neoline | C19-Diterpenoid | 65.3 |
| Swatinine-A | C19-Diterpenoid | 63.4 |
| Foresticine | C19-Diterpenoid | 51.4 |
| Chasmanine | C19-Diterpenoid | 35.1 |
| Swatinine-B | C19-Diterpenoid | 33.4 |
| Delvestine | C19-Diterpenoid | 32.2 |
| 3-t-Butyl-4-hydroxyanisole (BHA) | Standard Antioxidant | 92.5 |
Data sourced from a study on alkaloids from Aconitum laeve Royle.[5]
It is important to note that aconitine, mesaconitine, and hypaconitine (B608023) have been reported to enhance the efficiency of the superoxide (B77818) dismutase (SOD) enzymatic system, which is a crucial component of the endogenous antioxidant defense mechanism.[7] This further supports the role of some Aconitum alkaloids in modulating cellular antioxidant capacity.
Signaling Pathways and Experimental Workflows
Nrf2-Mediated Antioxidant Response
The activation of the Nrf2 signaling pathway by certain Aconitum alkaloids represents a significant indirect antioxidant mechanism. The process can be visualized as follows:
References
- 1. Alkaloids with antioxidant activities from Aconitum handelianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Bioactivity Study: 13-Dehydroxyindaconitine vs. Aconitine
Aconitine (B1665448) , a C19-diterpenoid alkaloid, is notorious for its high toxicity, which has limited its therapeutic application despite its potent analgesic properties. In contrast, 13-Dehydroxyindaconitine , a related Aconitum alkaloid, is being investigated as a potentially safer alternative. This guide provides a comparative overview of the bioactivity of these two compounds, with a focus on their toxicity, analgesic, and anti-inflammatory effects, supported by experimental data and detailed methodologies.
Comparative Bioactivity Data
The following tables summarize the key quantitative data available for aconitine and the related compound, indaconitine (B600488), to infer the potential properties of this compound.
| Compound | Acute Toxicity (LD50) | Route of Administration | Species | Reference |
| Aconitine | 0.2-1.0 mg/kg | Oral | Human | |
| Aconitine | 0.12 mg/kg | Intravenous | Mouse | |
| Indaconitine | 24.3 mg/kg | Oral | Mouse |
| Compound | Analgesic Activity (ED50) | Assay | Species | Reference |
| Indaconitine | 1.1 mg/kg | Acetic Acid-Induced Writhing | Mouse | |
| Indaconitine | 2.3 mg/kg | Hot Plate Test | Mouse |
| Compound | Anti-inflammatory Activity (Inhibition %) | Assay | Dose | Species | Reference |
| Indaconitine | 35.6% | Carrageenan-Induced Paw Edema | 1.5 mg/kg | Rat |
Experimental Protocols
The median lethal dose (LD50) is determined by administering escalating doses of the compound to groups of animals (e.g., mice). The animals are observed for a set period (typically 24-72 hours), and mortality is recorded. The LD50 value is then calculated using statistical methods, such as the Bliss method.
-
Acetic Acid-Induced Writhing Test:
-
Mice are pre-treated with the test compound or a vehicle control.
-
After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (a characteristic stretching response) is counted for a defined period (e.g., 15 minutes).
-
The percentage of inhibition of writhing is calculated relative to the control group.
-
-
Hot Plate Test:
-
The baseline pain threshold of mice is determined by placing them on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and measuring the latency to a response (e.g., licking a hind paw or jumping).
-
The animals are then treated with the test compound or a vehicle.
-
The latency to the pain response is measured again at various time points after administration.
-
An increase in the latency period indicates an analgesic effect.
-
-
Carrageenan-Induced Paw Edema:
-
The initial paw volume of rats is measured using a plethysmometer.
-
The animals are then treated with the test compound or a vehicle.
-
After a set time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw.
-
The paw volume is measured again at various time points after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Visualizations
Caption: Workflow for assessing the bioactivity of Aconitum alkaloids.
Caption: Signaling pathway of aconitine-induced cardiotoxicity and neurotoxicity.
Caption: Logical relationship between aconitine and its derivatives.
Discussion
The available data indicates a significant difference in the toxicity profiles of aconitine and its analogue, indaconitine. Aconitine is exceedingly toxic, with an oral LD50 in humans estimated to be in the range of 0.2-1.0 mg/kg and an intravenous LD50 in mice of 0.12 mg/kg. In stark contrast, indaconitine exhibits a much higher oral LD50 of 24.3 mg/kg in mice, suggesting a considerably wider therapeutic window.
The toxicity of aconitine is primarily mediated through its high-affinity binding to site 2 of the voltage-gated sodium channels in cell membranes. This leads to a persistent activation of these channels, causing a continuous influx of sodium ions and resulting in membrane depolarization. In cardiac tissue, this manifests as life-threatening arrhythmias, while in the nervous system, it leads to spontaneous and continuous firing of neurons.
Indaconitine, while structurally related to aconitine, demonstrates significant analgesic and anti-inflammatory activities at doses well below its toxic threshold. The structural modifications in indaconitine likely reduce its affinity for the voltage-gated sodium channels, thereby decreasing its toxicity.
Conclusion
The comparison between aconitine and its analogue indaconitine highlights a common theme in drug development: the modification of a highly potent but toxic parent compound to yield safer and more therapeutically viable derivatives. While aconitine itself is too toxic for clinical use, its derivatives, such as indaconitine and potentially this compound, represent promising candidates for the development of new analgesic and anti-inflammatory agents. The data strongly suggests that this compound warrants further investigation to elucidate its complete pharmacological and toxicological profile.
Comparative Analysis of 13-Dehydroxyindaconitine Cross-Reactivity in Alkaloid Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various C19-diterpenoid alkaloids in immunoassays, with a special focus on the potential cross-reactivity of 13-Dehydroxyindaconitine. Due to a lack of direct experimental data for this compound in the current scientific literature, this guide synthesizes available data on structurally related alkaloids to provide a predictive comparison. The information presented herein is intended to assist researchers in selecting appropriate analytical methods and in the interpretation of immunoassay results for aconitine-type alkaloids.
Introduction to Alkaloid Immunoassays and Cross-Reactivity
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the sensitive and high-throughput detection of various analytes, including alkaloids. These assays rely on the specific binding of an antibody to its target antigen. However, antibodies may also bind to structurally similar molecules, a phenomenon known as cross-reactivity. In the context of alkaloid analysis, where numerous structurally related compounds can coexist in a sample, understanding the cross-reactivity of an immunoassay is crucial for accurate quantification and interpretation of results. A high degree of cross-reactivity can lead to an overestimation of the target analyte's concentration.
Quantitative Cross-Reactivity Data for Aconitine-Type Alkaloids
The following table summarizes the cross-reactivity of several aconitine-type alkaloids in a competitive ELISA developed for the detection of aconitine (B1665448). The data is compiled from a study by an anonymous source, which utilized a monoclonal antibody raised against an aconitine-protein conjugate. Cross-reactivity is typically calculated as the ratio of the concentration of the target analyte (aconitine) to the concentration of the cross-reacting compound that produces the same signal (e.g., 50% inhibition), multiplied by 100.
| Compound | Structure | Cross-Reactivity (%) | Reference |
| Aconitine | C34H47NO11 | 100 | [1] |
| Mesaconitine | C33H45NO11 | High | [2] |
| Hypaconitine | C33H45NO10 | High | [2] |
| Jesaconitine | C35H49NO12 | High | [2] |
| This compound | C34H47NO9 | Data not available | |
| Indaconitine | C34H47NO10 | Low | |
| Lappaconitine | C32H44N2O8 | Low | |
| Aconitumtalassicum | Structure not readily available | Low | |
| Bulleyaconitine A | C34H47NO9 | Low | |
| Aconitine 3-acetate | C36H49NO12 | Low |
Predicted Cross-Reactivity of this compound
While no direct experimental data on the cross-reactivity of this compound is available, we can infer its potential for cross-reactivity by comparing its structure to that of aconitine and other alkaloids with known cross-reactivities.
Aconitine possesses hydroxyl groups at positions C1, C3, C6, C13, C14, C15, and C16, an acetoxy group at C8, and a benzoyl group at C14. This compound, as its name suggests, lacks a hydroxyl group at the C13 position compared to indaconitine, and also differs from aconitine at other positions. The specificity of an antibody is determined by the epitopes recognized on the target molecule. For aconitine, the complex polycyclic structure offers multiple potential epitopes.
Studies on the structure-activity relationship of C19-diterpenoid alkaloids suggest that modifications at various positions on the aconitine skeleton can significantly impact biological activity and, by extension, antibody recognition.[3] Given that the overall structures of aconitine and this compound are significantly different, it is plausible that the cross-reactivity of this compound in an aconitine-specific immunoassay would be low. However, without experimental validation, this remains a prediction. Researchers are strongly encouraged to perform their own cross-reactivity studies if the presence of this compound is suspected in their samples.
Experimental Protocol: Competitive ELISA for Aconitine Alkaloids
This section provides a detailed methodology for a competitive ELISA, a common format for the detection of small molecules like alkaloids.[4][5][6]
Materials and Reagents:
-
High-binding 96-well microplates
-
Aconitine standard
-
Anti-aconitine monoclonal antibody
-
Aconitine-horseradish peroxidase (HRP) conjugate
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T)
-
Blocking buffer (e.g., 1% bovine serum albumin in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-aconitine antibody in coating buffer to an optimal concentration. Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competitive Reaction: Add 50 µL of the sample or aconitine standard to the appropriate wells. Immediately add 50 µL of the aconitine-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Discard the solution and wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of aconitine in the sample.
Experimental Workflow Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. An enzyme-linked immunosorbent assay for aconitine-type alkaloids using an anti-aconitine monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-analgesic activity relationship studies on the C(18)- and C(19)-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
establishing the purity of synthesized vs. natural 13-Dehydroxyindaconitine
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of highly purified, commercially available 13-Dehydroxyindaconitine, often referred to as the "synthesized" standard, and this compound obtained through common laboratory extraction and purification methods from natural sources. This document is intended to assist researchers, scientists, and drug development professionals in understanding the purity profiles and analytical characterization of this diterpenoid alkaloid.
Data Presentation: Purity Comparison
The purity of this compound is critically dependent on the extraction and purification methods employed. While commercially available standards typically boast a purity of ≥98%[1], the purity of naturally extracted compounds can vary. The primary impurities in naturally sourced this compound are other structurally related Aconitum alkaloids.
| Source | Typical Purity (%) | Common Impurities | Primary Analytical Method for Purity Assessment |
| "Synthesized" (Commercial Standard) | ≥ 98% | Isomeric compounds, residual solvents | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |
| Natural Extract (Laboratory Purified) | 90 - 98% | Aconitine, Mesaconitine, Hypaconitine, and other related diterpenoid alkaloids | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Extraction and Purification of Natural this compound
This protocol describes a general method for the extraction and purification of this compound from the roots of Aconitum kusnezoffii.
a. Extraction:
-
Preparation of Plant Material: Air-dried and powdered roots of Aconitum kusnezoffii (1 kg) are macerated with 70% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours.
-
Solvent Evaporation: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.
-
Acid-Base Extraction: The crude extract is suspended in 2% HCl (1 L) and filtered. The acidic solution is then washed with ethyl acetate (B1210297) (3 x 1 L) to remove non-alkaloidal components. The pH of the aqueous layer is adjusted to 9-10 with ammonia (B1221849) solution, and the solution is then extracted with chloroform (B151607) (3 x 1 L). The combined chloroform layers are concentrated to yield the total alkaloids.
b. Purification:
-
Column Chromatography: The total alkaloid extract is subjected to column chromatography on silica (B1680970) gel or macroporous adsorption resin.
-
Elution Gradient: A gradient elution is performed using a solvent system such as chloroform-methanol or ethyl acetate-methanol to separate the different alkaloid fractions.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Further Purification: Fractions rich in the target compound are combined and may be subjected to further purification by preparative HPLC or pH-zone-refining counter-current chromatography to achieve higher purity.
Analytical Characterization
a. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or acetic acid-triethylamine buffer, pH 6.25-10).[2][3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.[2]
-
Quantification: The purity is determined by the relative peak area of this compound compared to the total peak area of all components in the chromatogram. A typical HPLC chromatogram of Aconitum alkaloids shows the separation of different components, allowing for the quantification of individual alkaloids.
b. Structural Elucidation by NMR and Mass Spectrometry:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the purified this compound. The chemical shifts and coupling constants are compared with published data for the reference standard.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and to obtain fragmentation patterns that aid in structural confirmation.
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the extraction, purification, and analysis of this compound.
Signaling Pathway: Inhibition of NF-κB by Diterpenoid Alkaloids
This compound exhibits anti-inflammatory effects, which are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Diterpenoid alkaloids can interfere with this pathway at multiple points.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
A Comparative Analysis of Natural Antioxidants: Unveiling the Potential of 13-Dehydroxyindaconitine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, natural products remain a vast and promising frontier. Among these, compounds with potent antioxidant properties are of particular interest due to their potential to combat oxidative stress, a key pathological factor in a myriad of diseases. This guide provides a comparative analysis of the antioxidant capabilities of 13-Dehydroxyindaconitine, a diterpenoid alkaloid, alongside other well-established natural antioxidants. Due to the limited publicly available quantitative data on this compound, this guide utilizes Atractylenolide III, a sesquiterpenoid lactone with reported antioxidant and signaling pathway modulation activities, as a proxy for comparison against the widely studied curcumin (B1669340) and quercetin (B1663063).
This analysis is designed to offer researchers and drug development professionals a comprehensive overview of their relative potencies and mechanisms of action, supported by experimental data and detailed protocols.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the IC50 values for Atractylenolide III, Curcumin, and Quercetin in the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Table 1: Comparative Antioxidant Activity (IC50 Values) in DPPH Assay
| Compound | IC50 (µM) | Reference |
| Atractylenolide III | Not Reported | |
| Curcumin | 32.86 | [1] |
| Quercetin | 19.3 | [2] |
| Ascorbic Acid (Standard) | 82 | [3] |
Table 2: Comparative Antioxidant Activity (IC50 Values) in ABTS Assay
| Compound | IC50 (µM) | Reference |
| Atractylenolide III | Not Reported | |
| Curcumin | 15.59 µg/mL | [4] |
| Quercetin | 1.89 µg/mL | [5] |
| Trolox (Standard) | Not Reported |
Signaling Pathways in Antioxidant Defense
Natural antioxidants exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and anti-inflammatory responses. Two of the most critical pathways in this context are the Keap1-Nrf2 and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activation by certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.
-
Curcumin has been shown to activate the Nrf2 pathway by targeting the Keap1-Nrf2 binding complex, leading to the expression of antioxidant enzymes.[6][7][8]
-
Quercetin can also activate the Nrf2 pathway, contributing to its protective effects against oxidative stress.[9][10]
-
Atractylenolide III has been reported to activate the Nrf2 signaling pathway, suggesting a mechanism beyond direct radical scavenging.[11][12][13]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It is also intricately linked to the cellular response to oxidative stress. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. The activation of these pathways can have both pro- and anti-antioxidant effects depending on the stimulus and cellular context.
-
Quercetin has been shown to modulate the MAPK pathway, often by inhibiting the phosphorylation of ERK, p38, and JNK, thereby mitigating inflammatory responses and cellular damage induced by oxidative stress.[14][15][16]
-
Atractylenolide II , a related compound to Atractylenolide III, has been found to prevent radiation damage by modulating the MAPKp38/Nrf2 signaling pathway.[17][[“]]
Experimental Protocols
For researchers looking to replicate or build upon the findings presented, detailed protocols for the DPPH and ABTS antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
To a cuvette or a well of a microplate, add 2 mL of the DPPH solution.
-
Add 100 µL of the test sample solution at different concentrations.
-
For the control, add 100 µL of the solvent instead of the sample solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced, and the decolorization is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.
-
-
Preparation of ABTS•+ working solution: Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Assay:
-
To a cuvette or a well of a microplate, add 1.0 mL of the ABTS•+ working solution.
-
Add 10 µL of the test sample solution at different concentrations.
-
For the control, add 10 µL of the solvent.
-
Incubate the mixture at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus the concentration of the test compound.
Conclusion
This comparative guide highlights the potent antioxidant activities of well-characterized natural compounds like curcumin and quercetin and introduces the potential of less-studied compounds such as Atractylenolide III as a proxy for diterpenoid alkaloids like this compound. The modulation of key signaling pathways like Keap1-Nrf2 and MAPK underscores the multifaceted mechanisms by which these natural products may confer their protective effects. While direct quantitative data for this compound remains elusive, the provided information on related compounds and detailed experimental protocols offer a solid foundation for future research in this promising area of drug discovery. Further investigation into the specific antioxidant capacity and signaling pathway modulation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. scitepress.org [scitepress.org]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. happyjiyoung.com [happyjiyoung.com]
- 8. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]
- 9. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Atractylenolide III ameliorates Non-Alcoholic Fatty Liver Disease by activating Hepatic Adiponectin Receptor 1-Mediated AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quercetin promotes the osteogenic differentiation of rat mesenchymal stem cells via mitogen-activated protein kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Atractylenolide II prevents radiation damage via MAPKp38/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
Validating the Anti-inflammatory Effects of 13-Dehydroxyindaconitine Against the Known Standard: Indomethacin
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of the natural alkaloid 13-Dehydroxyindaconitine against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933). Due to the limited availability of specific experimental data on the anti-inflammatory activity of this compound, this document focuses on presenting the known effects of the broader class of diterpenoid alkaloids from Aconitum species as a potential indicator of its activity. This is contrasted with the extensive quantitative data available for Indomethacin, a standard compound frequently used in anti-inflammatory research.
Introduction to the Compounds
This compound is a diterpenoid alkaloid found in plants of the Aconitum genus. Alkaloids from these plants have been noted for their biological activities, including analgesic and anti-inflammatory effects[1][2][3]. While specific data on this compound is scarce, it is recognized for its antioxidant properties, which may contribute to its potential anti-inflammatory action by modulating inflammatory pathways[4].
Indomethacin is a potent NSAID commonly used to reduce fever, pain, and inflammation[5][6]. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation[7][8].
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the in vitro anti-inflammatory activity of Indomethacin. Data for this compound is currently unavailable in the public domain and awaits experimental validation. The data presented is for the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model of inflammation.
| Compound | Assay | Endpoint | IC50 Value |
| This compound | NO Production | Inhibition | Data Not Available |
| PGE2 Production | Inhibition | Data Not Available | |
| Indomethacin | NO Production | Inhibition | 56.8 µM[9][10] |
| PGE2 Production | Inhibition | 2.8 µM[9][10] |
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of both compounds are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
This compound (Hypothesized Mechanism): Based on studies of related diterpenoid alkaloids, the anti-inflammatory effects of this compound may be attributed to the inhibition of the NF-κB and MAPK signaling pathways[11][12][13]. These pathways are crucial in regulating the expression of pro-inflammatory mediators such as iNOS (producing NO) and COX-2 (producing PGE2).
Indomethacin (Established Mechanism): Indomethacin's primary anti-inflammatory action is the inhibition of COX-1 and COX-2 enzymes. By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation. It has also been shown to inhibit nitric oxide production by preventing the induction of inducible nitric oxide synthase (iNOS)[14].
Signaling Pathway Diagrams
To visualize the molecular interactions, the following diagrams illustrate the key signaling pathways involved in inflammation and the points of intervention for these compounds.
Caption: NF-κB Signaling Pathway and Hypothesized Inhibition by Diterpenoid Alkaloids.
Caption: COX-2 Signaling Pathway and Inhibition by Indomethacin.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess anti-inflammatory activity.
Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or Indomethacin). The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding LPS (final concentration of 1 µg/mL) to each well, except for the control group.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Nitrite (B80452) Measurement (Griess Assay):
-
50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added, and the plate is incubated for another 10 minutes.
-
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated group without any compound treatment. The IC50 value is then determined.
Measurement of Prostaglandin E2 (PGE2) Production
Objective: To measure the inhibitory effect of a test compound on the production of PGE2, a key inflammatory prostaglandin.
Methodology:
-
Cell Culture, Seeding, and Treatment: Steps 1-5 are the same as for the NO production assay.
-
Supernatant Collection: After the 24-hour incubation with LPS and the test compound, the cell culture supernatant is collected.
-
PGE2 Measurement (ELISA):
-
The concentration of PGE2 in the supernatant is quantified using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
This typically involves a competitive immunoassay where PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a specific antibody.
-
-
Data Analysis: The absorbance is read at the appropriate wavelength (usually 450 nm). A standard curve is generated using known concentrations of PGE2. The concentration of PGE2 in the samples is then determined from this curve. The percentage of PGE2 inhibition and the IC50 value are calculated.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro anti-inflammatory effects of a test compound.
Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.
Conclusion
Indomethacin is a well-characterized NSAID with potent inhibitory effects on both nitric oxide and prostaglandin E2 production in vitro. Its mechanism of action through the inhibition of COX enzymes is firmly established.
This compound, as a member of the diterpenoid alkaloid class from Aconitum species, belongs to a group of compounds known to possess anti-inflammatory properties. The hypothesized mechanism involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. However, there is a clear need for direct experimental evidence to quantify the anti-inflammatory efficacy of this compound.
Future research should focus on performing in vitro assays, such as those described in this guide, to determine the IC50 values of this compound for the inhibition of key inflammatory mediators. Such data will be crucial for a direct and meaningful comparison with established standards like Indomethacin and for validating its potential as a novel anti-inflammatory agent.
References
- 1. [Anti-inflammatory effect of aconitines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of diterpene alkaloids from Aconitum baikalense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of macrophage nitric oxide production by arachidonate-cascade inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apjai-journal.org [apjai-journal.org]
- 10. researchgate.net [researchgate.net]
- 11. Diversity-oriented synthesis of diterpenoid alkaloids yields a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activities of several diterpenoids isolated from Hemionitis albofusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indomethacin prevents the induction of inducible nitric oxide synthase in murine peritoneal macrophages and decreases their nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of 13-Dehydroxyindaconitine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical procedures is critical to ensure that the data generated is reliable, reproducible, and fit for its intended purpose.[1][2][3] This is particularly crucial for potent compounds like aconitine (B1665448) alkaloids, where accurate quantification is essential for safety and efficacy assessments. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining the necessary parameters to be investigated.[1][2][3]
Comparison of Validated Analytical Methods for Aconitine Alkaloids
The following table summarizes the performance characteristics of various validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of aconitine alkaloids. These methods, primarily developed for compounds like aconitine, mesaconitine, and hypaconitine, demonstrate the achievable sensitivity and reliability for this class of molecules and can serve as a benchmark for the validation of a 13-Dehydroxyindaconitine quantification assay.
| Method | Analyte(s) | Matrix | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Precision (RSD%) | Accuracy (Recovery %) | Reference |
| UPLC-ESI-MS | Aconitine, Mesaconitine, Hypaconitine, Benzoylaconine, Benzoylmesaconine, Benzoylhypaconine | Herbal Medicine | > 0.9984 | 0.45 - 0.65 | 1.20 - 4.28 | 1.05 - 3.09 | 99.7 - 101.7 | |
| HPLC-ESI-MS/MS | Aconitine, Mesaconitine, Hypaconitine | Rat Plasma | > 0.99 | ~0.01 (LLOQ) | 0.01 | < 15 | Within ±15% | [4] |
| UHPLC-DAD-QTOF-IMS | Aconitine, Hypaconitine, Mesaconitine, Aconine, Benzoylmesaconine, Benzoylaconine, Bulleyaconitine A, Deoxyaconitine | Aconitum heterophyllum | 0.997 - 0.999 | 0.63 - 8.31 (µg/mL) | 0.63 - 2.80 (µg/mL) | < 3.25 | 86.01 - 104.33 | [5][6] |
| UPLC-MS/MS | Aconitine, Mesaconitine, Hypaconitine and 5 metabolites | Rat Blood | > 0.997 | - | 0.125 (nmol/L) | Within acceptable limits | Within acceptable limits | [7] |
| HPLC-MS/MS | Aconitine, Hypaconitine, Mesaconitine, Yunaconitine, Bullatine A, Bullatine B | Whole Blood | > 0.99 | 0.03 - 0.56 | 0.5 - 100 | < 7 | 98.9 - 105.8 | [8] |
Experimental Protocols
The successful quantification of this compound relies on meticulous experimental execution. Below are generalized protocols based on the validated methods for related aconitine alkaloids.
Sample Preparation (General)
-
Extraction: Biological samples (e.g., plasma, blood) are typically subjected to protein precipitation using acetonitrile (B52724) or methanol (B129727).[4][7][8] For herbal matrices, ultrasonic or reflux extraction with a suitable solvent like methanol or ethanol (B145695) is common.
-
Basification & Liquid-Liquid Extraction: For plasma samples, basification with ammonium (B1175870) hydroxide (B78521) followed by liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) can be employed to isolate the alkaloids.[4]
-
Centrifugation and Filtration: After extraction, samples are centrifuged to pellet any solid material, and the supernatant is filtered through a 0.22 µm or 0.45 µm filter before injection into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
The following are representative LC-MS conditions that can be adapted and optimized for this compound analysis.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of aconitine alkaloids.[9][8]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile or methanol and water (often containing a modifier like formic acid or ammonium acetate) is typically employed.[4][8]
-
Flow Rate: Flow rates are generally in the range of 0.2 - 1.0 mL/min depending on the column dimensions and particle size.[4][8]
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the standard for detecting aconitine alkaloids due to the presence of a tertiary amine group that is readily protonated.[9][4]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for selective and sensitive quantification.[4][8] Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a reference standard.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to demonstrate the robustness and transferability of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for inter-laboratory validation of a quantitative analytical method.
This comprehensive approach, from initial method development and single-laboratory validation to a multi-laboratory study and final statistical analysis, ensures the development of a truly robust and reliable quantification method for this compound. The data and protocols presented in this guide provide a solid foundation for embarking on such a validation effort.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control. | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Simultaneous quantification of six alkaloids in aconitum brachypodum in whole blood by HPLC-MS/MS [oher.com.cn]
- 9. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 13-Dehydroxyindaconitine and Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the natural alkaloid 13-Dehydroxyindaconitine against well-established anticancer drugs, namely cisplatin, paclitaxel, and doxorubicin (B1662922). While quantitative cytotoxicity data for this compound is not yet publicly available, this document summarizes its known anticancer activities and mechanisms of action in contrast to these conventional chemotherapeutic agents. The guide also furnishes detailed experimental protocols for standard cytotoxicity assays to facilitate further research and direct comparison.
Overview of Cytotoxic Mechanisms
The efficacy of an anticancer agent is intrinsically linked to its mechanism of inducing cell death in cancerous cells. The compounds discussed herein exhibit distinct pathways to achieve this, ranging from DNA damage to disruption of cellular machinery.
This compound , a diterpenoid alkaloid, is reported to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function.[1] Beyond its direct cytotoxic effects, it also demonstrates antioxidant and anti-inflammatory properties.[1]
Cisplatin exerts its cytotoxic effects primarily by forming adducts with DNA, which in turn triggers DNA damage responses, cell cycle arrest, and ultimately apoptosis.[2][3] The activation of the p53 tumor suppressor protein is a critical component of cisplatin's mechanism of action.[2]
Paclitaxel is a mitotic inhibitor that targets microtubules. At high concentrations, it can cause mitotic arrest, leading to cell death.[4] However, at clinically relevant concentrations, it is understood to induce chromosome missegregation on multipolar spindles, resulting in cytotoxicity.[4][5]
Doxorubicin , an anthracycline antibiotic, has a multi-faceted mechanism of action that includes the inhibition of topoisomerase II, leading to DNA double-strand breaks, and the generation of reactive oxygen species (ROS) that cause oxidative stress and damage to mitochondria.[6]
A qualitative comparison of the mechanisms of action is presented in the table below.
Comparison of Cytotoxic Mechanisms
| Feature | This compound | Cisplatin | Paclitaxel | Doxorubicin |
| Primary Target | Mitochondria, Caspases[1] | DNA[2][3] | Microtubules[4] | Topoisomerase II, Mitochondria[6] |
| Mechanism of Action | Induces apoptosis via mitochondrial pathway and caspase activation.[1] | Forms DNA adducts, leading to DNA damage response, cell cycle arrest, and apoptosis.[2][3] | Stabilizes microtubules, leading to mitotic arrest at high concentrations and chromosome missegregation at clinical doses.[4][5] | Inhibits DNA replication and generates reactive oxygen species, causing DNA damage and oxidative stress.[6] |
| Key Signaling Pathways | Intrinsic apoptosis pathway | p53 signaling pathway[2] | Mitotic checkpoint signaling | DNA damage response, Oxidative stress pathways[6] |
| Other Reported Effects | Antioxidant, Anti-inflammatory[1] | Nephrotoxicity, Neurotoxicity[3] | Peripheral neuropathy | Cardiotoxicity[7] |
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, detailed protocols for three standard in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[10] Incubate the plate for 1.5 to 4 hours at 37°C.[8][10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[10]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.[11]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[5] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Add 100 µL of the LDH assay reaction mixture to each well of the new plate.[5]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[5][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[5][7] The percentage of cytotoxicity is calculated by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[1][2]
Protocol:
-
Cell Collection: Following treatment with the test compounds, collect both adherent and suspension cells. For adherent cells, use a gentle cell dissociation solution.
-
Cell Washing: Wash the cells twice with cold PBS.[12]
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Annexin V-FITC Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC.[3][12]
-
Incubation: Gently mix and incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Propidium Iodide (PI) Staining: Add 400 µL of 1X Binding Buffer and 5-10 µL of Propidium Iodide (PI) solution to each tube.[3][12] PI is used to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[2]
Visualizing Experimental and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing cytotoxicity.
Caption: Generalized apoptosis signaling pathway.
Conclusion
While this compound shows promise as a potential anticancer agent through its pro-apoptotic activities, a direct quantitative comparison of its cytotoxicity with established drugs like cisplatin, paclitaxel, and doxorubicin is currently hampered by the lack of specific IC50 data. The provided experimental protocols offer a framework for researchers to conduct such comparative studies. Further investigation into the precise molecular targets and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential. The distinct mechanisms of action of these compounds underscore the diverse strategies employed in cancer therapy and highlight the ongoing search for novel, effective, and less toxic treatment options.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. cellbiologics.com [cellbiologics.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
A Head-to-Head Comparison of the Antioxidant Potential of 13-Dehydroxyindaconitine and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antioxidant potential of the natural alkaloid 13-Dehydroxyindaconitine and the well-studied polyphenol, resveratrol (B1683913). While both compounds exhibit antioxidant properties, their mechanisms and the extent of their activities differ. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and development decisions.
Quantitative Data Summary
The following tables summarize the available quantitative data for the antioxidant potential of resveratrol. Due to a lack of publicly available specific experimental data for this compound, a direct quantitative comparison is not currently possible. The antioxidant activity of this compound is discussed based on the known properties of related Aconitum alkaloids.
Table 1: In Vitro Antioxidant Activity of Resveratrol
| Assay | IC50 / Value | Reference Compound | Source |
| DPPH Radical Scavenging | ~10-40 µg/mL | Ascorbic Acid, Trolox | [1] |
| ABTS Radical Scavenging | ~2.86 µg/mL | Vitamin C | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | High Activity | Trolox | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | Concentration-dependent increase | Ascorbic Acid | [3] |
Table 2: Antioxidant Properties of this compound (Inferred from Aconitum Alkaloids)
| Property | Description | Source |
| Metal Ion Chelation | Aconitine-type C19-diterpenoid alkaloids exhibit strong binding effects to metal ions, suggesting potential as secondary antioxidants. | [4] |
| Radical Scavenging | While specific data for this compound is unavailable, other alkaloids from Aconitum species have demonstrated radical scavenging activity. | [4] |
Experimental Protocols
Detailed methodologies for key antioxidant assays are crucial for the accurate interpretation and replication of results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (e.g., resveratrol) and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test and standard solutions.
-
The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and a standard are added to the ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), the absorbance at 734 nm is recorded.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they form a confluent monolayer.
-
The cells are pre-incubated with the test compound and a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After incubation, the cells are washed to remove the compound and excess probe.
-
A peroxyl radical generator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the cells.
-
The plate is placed in a fluorescence microplate reader, and the fluorescence is measured over time. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) is indicative of oxidative stress.
-
The antioxidant capacity of the test compound is determined by its ability to reduce the AAPH-induced fluorescence.
Signaling Pathways and Mechanisms of Action
Resveratrol's Antioxidant Signaling Pathways
Resveratrol exerts its antioxidant effects through multiple signaling pathways, primarily by activating endogenous antioxidant defense mechanisms.
Figure 1: Resveratrol's antioxidant signaling cascade.
Resveratrol activates Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), which in turn activate PGC-1α. This coactivator enhances the activity of the transcription factor Nrf2. Nrf2 is the master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. Resveratrol can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the increased expression of protective enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).
Postulated Antioxidant Mechanism of this compound
The antioxidant mechanism of this compound is not well-elucidated. However, based on studies of related aconitine-type alkaloids, a primary mechanism is likely through the chelation of transition metal ions.
Figure 2: Metal chelation by Aconitine-type alkaloids.
Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide via the Fenton reaction. These radicals can cause significant oxidative damage to lipids, proteins, and DNA. By chelating these metal ions, aconitine-type alkaloids can prevent this radical formation, acting as secondary or preventative antioxidants.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the antioxidant potential of two compounds.
Figure 3: Workflow for antioxidant potential comparison.
Conclusion
Resveratrol is a potent antioxidant with well-defined mechanisms of action that involve the upregulation of endogenous antioxidant defense systems through the activation of the SIRT1/AMPK/Nrf2 signaling pathways. Its efficacy has been quantified in numerous in vitro and cellular assays.
This compound is a natural alkaloid with acknowledged antioxidant properties. However, a detailed understanding of its specific mechanisms and a quantitative assessment of its potency are currently lacking in the scientific literature. Based on related compounds, its antioxidant activity may primarily stem from its ability to chelate transition metals, thereby preventing the formation of highly damaging free radicals.
For researchers and drug development professionals, resveratrol presents a well-characterized option with a substantial body of evidence supporting its antioxidant effects. This compound, on the other hand, represents a less explored compound that may offer a different mode of antioxidant action. Further research is warranted to fully elucidate the antioxidant potential of this compound and to enable a direct and comprehensive comparison with established antioxidants like resveratrol.
References
- 1. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloids with antioxidant activities from Aconitum handelianum - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 13-Dehydroxyindaconitine's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, presents a unique pharmacological profile that distinguishes it from other more notoriously toxic aconitine (B1665448) alkaloids. This guide provides a comparative analysis of the biological effects of this compound, highlighting its specificity with available data. The information is intended to support further research and drug development endeavors.
Distinct Biological Profile of this compound
Unlike many aconitine alkaloids that are primarily characterized by their neurotoxicity and cardiotoxicity, this compound has been noted for its antioxidant, anti-inflammatory, and anticancer properties. This suggests a higher degree of specificity in its molecular targets and downstream effects.
Comparative Analysis of Biological Activities
Table 1: Qualitative Comparison of Biological Activities of Aconitine Alkaloids
| Biological Activity | This compound | Mesaconitine | Benzoylhypaconitine | Aconitine |
| Primary Reported Effects | Antioxidant, Anti-inflammatory, Anticancer | Neurotoxic, Cardiotoxic | Cardiotoxic | Neurotoxic, Cardiotoxic, Analgesic |
| Mechanism of Action | Free radical scavenging, Inhibition of pro-inflammatory cytokines, Induction of apoptosis | Voltage-gated sodium channel activator | Voltage-gated sodium channel activator | Voltage-gated sodium channel activator |
| Therapeutic Potential | Potential as an antioxidant, anti-inflammatory, or anticancer agent | Limited due to high toxicity | Limited due to high toxicity | Limited due to high toxicity, though has been studied for analgesic effects |
Quantitative Data on Cytotoxicity of Aconitine Alkaloids
While specific IC50 values for this compound are not available in the cited literature, data for other aconitine alkaloids demonstrate their cytotoxic potential against various cancer cell lines. This data can serve as a benchmark for future studies on this compound.
Table 2: Comparative Cytotoxicity (IC50, µM) of Aconitine Alkaloids on Human Cancer Cell Lines
| Alkaloid | A549 (Lung) | DU145 (Prostate) | KB (Nasopharyngeal) | KB-VIN (Multidrug-Resistant) |
| Aconitine | > 20 | > 20 | > 20 | > 20 |
| Mesaconitine | > 20 | > 20 | > 20 | > 20 |
| Hypaconitine | > 20 | > 20 | > 20 | > 20 |
Data from a study evaluating various diterpenoid alkaloids. The study indicated that most natural C19-diterpenoid alkaloids, including aconitine, mesaconitine, and hypaconitine, were largely inactive (GI50 > 20 μM) against the tested cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for assessing the key biological activities discussed.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of a compound.
Principle: In the presence of an antioxidant, the purple color of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical decays, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction: Add 1 ml of the DPPH solution to 1 ml of each sample concentration in a test tube. A control tube should contain 1 ml of DPPH solution and 1 ml of methanol.
-
Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Cytotoxicity Assessment: MTT Assay
Objective: To assess the cytotoxic effect of a compound on a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µl of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Assessment: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.
Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound as for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µl of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Results are often expressed as fold-change relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the specific effects of this compound.
Putative Anticancer Signaling Pathway of this compound
Based on the known mechanisms of other anticancer compounds and the general apoptotic pathway, a putative signaling cascade for this compound can be proposed. Aconitine, a related alkaloid, has been shown to induce apoptosis through the regulation of the NF-κB signaling pathway and by affecting the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase-3. It is plausible that this compound may share aspects of this mechanism.
Caption: Putative apoptotic pathway induced by this compound in cancer cells.
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a novel compound.
Caption: Standard workflow for determining the cytotoxicity of a compound using the MTT assay.
This guide provides a foundational understanding of the specific biological effects of this compound. Further research is warranted to elucidate its precise mechanisms of action and to quantify its effects in direct comparison with other aconitine alkaloids. Such studies will be invaluable for unlocking its full therapeutic potential.
Benchmarking 13-Dehydroxyindaconitine's Performance in Different Assay Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb.[1] With a molecular formula of C34H47NO9 and a molecular weight of 613.74 g/mol , this natural compound has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. This guide provides a comparative overview of the performance of this compound and related Aconitum alkaloids in various in vitro assay systems. The data is presented alongside standard reference compounds to benchmark their potential efficacy.
Data Presentation
Antioxidant Activity
The antioxidant potential of Aconitum alkaloids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydroxyl radical scavenging assays. While specific data for this compound is limited, studies on extracts and other alkaloids from the Aconitum genus provide valuable insights.
| Compound/Extract | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Aconitum handelianum (fraction 4) | DPPH Assay | 91 ppm | - | - |
| Aconitum heterophyllum (ethanolic extract) | DPPH Assay | 533.41 µg/mL[2] | Rutin | 84.45 µg/mL[2] |
| Aconitum heterophyllum (ethanolic extract) | Hydroxyl Radical Scavenging | 337.00 µg/mL[2] | Butylated Hydroxyanisole (BHA) | 74.55 µg/mL[2] |
| Ascorbic Acid | DPPH Assay | ~5 µg/mL | - | - |
Note: Lower IC50 values indicate greater antioxidant activity. The available data suggests that extracts of Aconitum species possess moderate antioxidant activity, though they are less potent than standard antioxidants like Rutin, BHA, and Ascorbic Acid. Further studies on the isolated this compound are necessary to determine its specific antioxidant capacity.
Anti-inflammatory Activity
The anti-inflammatory effects of Aconitum alkaloids are commonly assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
| Compound/Extract | Assay System | Key Findings | Reference Compound |
| Aconiti kusnezoffii Radix (alkaloid extracts) | LPS-stimulated RAW264.7 cells | Exhibited protective effect against LPS-induced inflammation[1] | Dexamethasone |
| Dexamethasone | LPS-stimulated macrophages | Inhibition of pro-inflammatory mediators | - |
Note: While qualitative anti-inflammatory effects have been observed for extracts containing Aconitum alkaloids, quantitative IC50 values for this compound are not yet available in the reviewed literature. Dexamethasone is a potent steroidal anti-inflammatory drug commonly used as a positive control in these assays.
Anticancer Activity
The cytotoxic effects of Aconitum alkaloids against various cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
| Compound | Cell Line | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Aconitine | H9c2 | 132.32 µg/mL[3] | Doxorubicin | Varies by cell line |
| Aconitine | MDCK | 141.58 µg/mL[3] | Doxorubicin | Varies by cell line |
| Aconitine | KBv200 (drug-resistant) | 224.91 µg/mL[4] | Doxorubicin | Varies by cell line |
| 8-O-Azeloyl-14-benzoylaconine | HCT-15, A549, MCF-7 | ~10-20 µM[4] | Doxorubicin | Varies by cell line |
| Doxorubicin | Various Cancer Cell Lines | Typically in the nM to low µM range | - | - |
Note: Aconitine, a well-known C19-diterpenoid alkaloid, and its derivatives have demonstrated cytotoxic effects against cancer cell lines. The potency appears to be influenced by the specific chemical structure, with some derivatives showing activity in the micromolar range. Doxorubicin, a widely used chemotherapy agent, serves as a benchmark for high potency. The anticancer potential of this compound warrants direct investigation.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: The test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction: The test compound or standard is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages
This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a standard anti-inflammatory drug (e.g., dexamethasone) for a specific duration (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells of the desired type are seeded in a 96-well plate and incubated to allow for attachment and growth.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) or a standard anticancer drug (e.g., doxorubicin) and incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Mandatory Visualization
Caption: Proposed mechanisms of action for this compound.
Caption: A generalized workflow for in vitro bioassays.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 13-Dehydroxyindaconitine
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the safe and proper disposal of 13-Dehydroxyindaconitine, a naturally occurring diterpenoid alkaloid. Given its classification within the aconitine (B1665448) family of compounds, which are known for their high toxicity, stringent adherence to these disposal protocols is mandatory to ensure personnel safety and environmental protection.[1][2][3][4] The information herein is intended for researchers, scientists, and drug development professionals engaged in handling this compound.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier for this compound for specific handling and disposal instructions. [5] This guide provides general best practices based on the handling of hazardous chemical waste and analogous toxic alkaloids.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
This table summarizes the minimum PPE requirements for handling this compound waste.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable federal, state, and local regulations. All waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal program.[5] Do not dispose of this compound down the drain or in regular trash. [5]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder must be treated as hazardous chemical waste. Do not mix with general laboratory trash.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, must also be disposed of as hazardous chemical waste.[5]
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. Avoid mixing with other incompatible chemical wastes.[5][6]
-
-
Waste Collection and Storage:
-
Use a dedicated, leak-proof, and clearly labeled waste container for all this compound waste.[5][6]
-
The label must include the chemical name ("this compound"), concentration (if in solution), and the appropriate hazard symbols.[5] The container must also be marked with the words "HAZARDOUS WASTE".[6]
-
Store the waste container in a designated, secure area, away from general laboratory traffic and incompatible materials, pending disposal.[5] Containers must be tightly capped at all times, except when adding waste.[6]
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth).
-
For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect all contaminated materials in a sealed container and dispose of it as hazardous waste.[5]
-
Thoroughly decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. Aconitum Alkaloid Poisoning Because of Contamination of Herbs by Aconite Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for 13-Dehydroxyindaconitine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with highly potent compounds like 13-Dehydroxyindaconitine. This naturally occurring diterpenoid alkaloid, isolated from species of the Aconitum genus, requires stringent safety measures due to its potential toxicity, which is characteristic of aconitine (B1665448) alkaloids. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical research.
Toxicity and Hazard Information
While specific toxicological data for this compound is limited, the data for the parent compound, aconitine, provides a crucial benchmark for safe handling procedures. Aconitine is a highly toxic cardiotoxin (B1139618) and neurotoxin.[1][2] The primary mechanism of toxicity for aconitine and related alkaloids is their action on the voltage-sensitive sodium channels of cell membranes in excitable tissues like the myocardium, nerves, and muscles.[2] This can lead to life-threatening arrhythmias and respiratory paralysis.[3] Given these risks, all handling of this compound should be conducted with the utmost care and appropriate personal protective equipment.
Quantitative Toxicity Data (for Aconitine as a proxy)
| Parameter | Value | Species | Route | Reference |
| Minimum Lethal Dose | 1-2 mg | Human | Oral | [4] |
| Lethal Dose | 3-6 mg (pure) | Adult Human | Oral | [5] |
| LD50 | 1.8 mg/kg | Mouse | Oral | [4][6] |
| LD50 | 0.100 mg/kg | Mouse | Intravenous | [3] |
| LD50 | 0.270 mg/kg | Mouse | Intraperitoneal | [3] |
| LD50 | 0.270 mg/kg | Mouse | Subcutaneous | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal contact, inhalation, and ingestion.
-
Gloves: Double-gloving with nitrile gloves is required. Change gloves frequently, and immediately if they become contaminated.
-
Lab Coat: A dedicated, buttoned-up lab coat should be worn. Consider a disposable gown for added protection during procedures with a higher risk of splashes.
-
Eye Protection: Chemical splash goggles are essential. A face shield should be worn over the goggles when there is a significant risk of splashes.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust. For situations where a fume hood is not available or for spill cleanup, a respirator with an appropriate chemical cartridge is necessary.
-
Footwear: Closed-toe shoes are mandatory.
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure risk. The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
Experimental Protocols
Weighing and Solution Preparation:
-
Always conduct weighing of the solid compound within a chemical fume hood.
-
Use a dedicated spatula and weighing paper.
-
Carefully transfer the compound to a tared vial.
-
To prepare solutions, add the solvent to the vial containing the compound while still inside the fume hood.
-
Cap the vial securely before removing it from the fume hood.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the contaminated space.
-
Isolate: Secure the area to prevent entry.
-
Report: Inform your institution's Environmental Health and Safety (EHS) department.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should proceed.
-
Don the appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless specifically instructed to do so by your institution's EHS guidelines.
-
Empty Containers: "Empty" containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy, which may still require it to be treated as hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the highly potent alkaloid, this compound, ensuring both personal safety and the integrity of their valuable research.
References
- 1. Aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Aconite poisoning | Semantic Scholar [semanticscholar.org]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emergencycarebc.ca [emergencycarebc.ca]
- 6. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
